The table below summarizes the key mechanisms through which Lucanthone exerts its anti-cancer effects.
| Mechanism | Functional Impact | Experimental Evidence / Key Findings |
|---|---|---|
| Autophagy Inhibition [1] [2] [3] | Blocks degradative autophagy, inducing lysosomal membrane permeabilization (LMP) and cell death. | Accumulation of p62/SQSTM1, LC3-II; increased apoptosis in breast cancer models; synergy with temozolomide in glioma [1] [2]. |
| Transcriptional Regulation & Apoptosis Sensitization [4] | Downregulates deubiquitinase DUB3 (leading to Mcl-1 degradation) and downregulates miR-216a-5p (leading to DR5 upregulation). | Enhanced TRAIL-induced apoptosis in renal, prostate, and lung carcinoma cells; DUB3 knockdown phenocopied this compound effect [4]. |
| Palmitoyl Protein Thioesterase 1 (PPT1) Inhibition [3] | Proposed novel target; PPT1 inhibition linked to disrupted autophagy and cancer cell survival. | Identified as a potential PPT1 inhibitor based on structural similarity to known inhibitors; requires further validation [3]. |
| DNA Repair Enzyme Inhibition [1] [4] | Inhibits Apurinic/Apyrimidinic Endonuclease 1 (APE1) and topoisomerase II. | Contributes to DNA damage and synergizes with genotoxic agents like radiation [1] [4]. |
To investigate this compound's mechanisms, several standard assays are used. The following workflow outlines a typical experimental process for studying its effects on autophagy and apoptosis.
Experimental workflow for this compound studies
This compound's action on cell death pathways involves multiple interconnected steps, as illustrated in the following signaling cascade.
This compound signaling pathways leading to apoptosis
This compound's well-characterized safety profile in humans and its ability to cross the blood-brain barrier make it a promising candidate for repurposing, especially for brain tumors like glioblastoma [2] [3]. Its multi-target mechanism helps overcome key resistance pathways, including stemness and autophagy-mediated survival.
Future research should focus on:
The table below summarizes the fundamental characteristics of Lucanthone.
| Property | Description |
|---|---|
| Chemical Name | 1-((2-(diethylamino)ethyl)amino)-4-methylthioxanthen-9-one [1] |
| Molecular Formula | C₂₀H₂₄N₂OS [1] |
| Molecular Weight | 340.49 g/mol [1] |
| Original Use | Antischistosomal agent (prodrug for hycanthone) [2] [3] [1] |
| Proposed Primary Anti-Cancer Mechanisms | Autophagy inhibition, PPT1 inhibition, DNA intercalation, inhibition of topoisomerases & AP endonuclease (APE1) [2] [4] [5] |
| Blood-Brain Barrier | Crosses the blood-brain barrier [2] [5] [6] |
| Tolerated Human Dose | 10 mg/kg per day, achieving serum levels of ~8-12 µM [2] [5] |
This compound fights cancer by disrupting several critical cellular survival pathways, with autophagy inhibition as a central mechanism.
The diagram above illustrates this compound's multi-target mechanism. Key cellular effects include:
Substantial evidence from in vitro and in vivo models supports this compound's anti-cancer potential.
| Study Model | Findings | Significance |
|---|---|---|
| Patient-derived Glioma Stem-like Cells (GSCs) | Reduced viability, proliferation, & self-renewal (sphere formation); disrupted tumor microtube networks [2] [5]. | Targets resistant cell populations driving recurrence. |
| Temozolomide (TMZ)-Resistant Glioma Models | Suppressed growth of TMZ-resistant tumors in vivo; inhibited autophagy & reduced Olig2+ GSCs [2] [5] [6]. | Active against tumors resistant to standard chemo. |
| Breast Cancer Models (MDA-MB-231, etc.) | More potent than chloroquine in inhibiting autophagy & inducing cell death; synergized with vorinostat (HDAC inhibitor) [4] [8]. | Shows broad efficacy in solid tumors. |
| Renal Carcinoma Models (Caki, ACHN) | Synergized with TRAIL to induce apoptosis; downregulated Mcl-1 & upregulated DR5 [7]. | Can overcome resistance to targeted death receptors. |
| GL261 Glioma Mouse Model | Slowed tumor growth, normalized tumor vasculature, reduced hypoxia, increased cytotoxic T-cell infiltration [6]. | Modifies tumor microenvironment favorably. |
For laboratory research, key methodologies are used to elucidate this compound's effects.
The table below consolidates the key available data on this compound's activity and dosing:
| Aspect | Available Data & Findings |
|---|---|
| Reported Human Dose | Up to 10 mg/kg per day achieved serum levels of ~3–4 µg/mL (approx. 8–12 µM) and was well-tolerated in patients [1]. |
| Mechanisms of Action | Inhibits Autophagy (via Lysosomal Membrane Permeabilization [2], potential PPT1 inhibition [1]), AP Endonuclease 1 (APE1) [3], and Topoisomerase II [3]. |
| Metabolism & Excretion | Metabolized to hycanthone [3] [4]. Eliminated via both the liver and kidney [1]. |
| Key Property | Effectively crosses the blood-brain barrier [3] [1]. |
The methodologies below are adapted from recent studies to investigate this compound's mechanisms.
1. Assessing Autophagy Inhibition (Immunoblotting for LC3 and p62)
2. Evaluating Lysosomal Membrane Permeabilization (Acridine Orange Staining)
3. In Vivo Efficacy in Glioma Models
The following diagram summarizes the primary mechanisms through which this compound exerts its anti-cancer effects, based on current research.
This compound's multi-target mechanism of action induces cancer cell death.
The data and protocols provided are directly applicable for designing pre-clinical studies, particularly in oncology, focusing on this compound's chemo-sensitizing effects and its utility in treating brain malignancies.
A significant gap exists in the quantitative pharmacokinetic data necessary for full drug development. Future research should prioritize studies to define this compound's half-life (t½), volume of distribution (Vd), clearance (CL), and oral bioavailability in relevant animal models and humans.
Lucanthone (1-((2-(Diethylamino)ethyl)amino)-4-methylthioxanthen-9-one) is a small molecule thioxanthenone derivative that has transitioned from its initial application as an anti-schistosomal agent to a promising investigational anticancer drug. With the molecular formula C₂₀H₂₄N₂OS and an average molecular weight of 340.482 g/mol, this compound possesses structural characteristics that facilitate its primary mechanism of action: DNA intercalation and inhibition of DNA repair enzymes [1]. Its bioactive metabolite, hycanthone, has demonstrated even greater potency in various biochemical assays but was largely abandoned from clinical development due to significant toxicity concerns including hepatic necrosis, mutagenicity, and carcinogenicity [2]. Currently, this compound is being investigated as a radiation sensitizer in clinical trials for brain tumors, leveraging its ability to cross the blood-brain barrier and selectively target cycling cells while sparing non-cycling normal brain tissue [2] [1].
The historical development of this compound reveals a fascinating drug repurposing narrative. Originally developed and used for approximately 20 years as an anti-schistosomal agent, this compound was largely replaced by newer therapeutics including its own metabolite hycanthone, which eventually was withdrawn due to toxicity profiles [2]. The serendipitous discovery of its concentration in neoplastic tissue reignited interest in its anticancer applications [2]. Contemporary research has focused on this compound's potential as an adjuvant for brain tumor radiotherapy, with ongoing clinical trials investigating its efficacy in glioblastoma multiforme and brain metastases [1]. The drug's favorable pharmacodynamic profile, including oral availability and blood-brain barrier penetration, positions it as a promising candidate for central nervous system malignancies [1].
This compound exerts its primary biological effects through two complementary mechanisms, with DNA intercalation representing a fundamental aspect of its activity. As a planar thioxanthenone compound, this compound inserts between DNA base pairs through π-π stacking interactions, disrupting DNA architecture and function. This intercalation has several significant consequences:
Inhibition of Nucleic Acid Synthesis: By inserting between DNA base pairs, this compound physically impedes the progression of DNA and RNA polymerases, thereby suppressing transcription and replication processes [2]. This mechanism shares similarities with other intercalators such as actinomycin D, though this compound demonstrates a distinct toxicity profile with limited hematological or gastrointestinal effects at clinically tolerated doses [1].
Topoisomerase Inhibition: this compound interferes with the activity of both topoisomerase I and topoisomerase II, enzymes critical for managing DNA supercoiling and strand separation during replication and transcription [2] [1]. This inhibition further contributes to its antitumor effects by inducing replication stress and DNA damage.
Preference for AT-Rich Sequences: Through DNAase I footprinting studies, researchers have demonstrated that this compound exhibits clear sequence selectivity, preferentially binding to alternating AT sequences while discriminating against GC-rich regions and homooligomeric runs of single bases [3]. This binding preference distinguishes it from many other intercalators and may contribute to its specific genomic effects.
The intercalation process fundamentally alters DNA physical properties, including helical unwinding and length extension, which can be quantitatively measured through techniques such as viscosity measurements and electric linear dichroism. These biophysical changes have functional consequences for DNA-protein interactions and chromatin organization, ultimately contributing to the compound's antitumor efficacy.
Beyond its DNA intercalation properties, this compound directly inhibits Apurinic/Apyrimidinic Endonuclease 1 (APE1), a critical enzyme in the base excision repair (BER) pathway. APE1 accounts for nearly all AP site cleavage activity in human cells and also possesses redox regulatory functions that activate various transcription factors [2]. This compound specifically targets the endonuclease activity of APE1 without affecting its redox function through several distinct mechanisms:
Hydrophobic Pocket Binding: Structural studies of APE1 reveal a hydrophobic pocket lined by residues Phe266, Trp280, and Leu282 that overlaps with the enzyme's active site. This compound and its metabolite hycanthone bind to this pocket with high affinity, as demonstrated by BIACORE measurements yielding KD values of 89 nM for this compound and 10 nM for hycanthone [2]. This direct binding induces conformational changes in APE1, as evidenced by circular dichroism spectra showing alterations in the protein's helical structure.
Allosteric Inhibition: By docking in the hydrophobic pocket, this compound appears to allosterically inhibit APE1's endonuclease activity rather than directly blocking DNA binding. Experimental evidence supporting this includes minimal impact on APE1's DNA binding capacity despite potent inhibition of its incision activity [2]. This mechanism preserves some protein-DNA interactions while specifically disrupting the catalytic function.
Free Radical-Mediated Degradation: this compound induces oxidative degradation of APE1 through a free radical-dependent mechanism. This degradation pathway can be mitigated by the addition of free radical scavengers such as TRIS and DMSO, suggesting the involvement of peptide bond cleavage in the irreversible inhibition of APE1 function [2].
The inhibition of APE1 has significant therapeutic implications, as cancer cells frequently overexpress DNA repair enzymes to counteract genotoxic therapies. By compromising this defensive mechanism, this compound sensitizes tumor cells to radiation and DNA-damaging chemotherapy agents.
Table 1: Key Molecular Targets of this compound
| Target | Effect | Biological Consequence | Experimental Evidence |
|---|---|---|---|
| DNA | Intercalation | Inhibition of replication and transcription | DNAase I footprinting [3] |
| Topoisomerase IIα | Inhibition | DNA strand break accumulation | Cellular sensitization studies [1] |
| APE1/Ref-1 | Endonuclease inhibition | Reduced base excision repair | Cleavage assays, BIACORE [2] |
| Topoisomerase I | Inhibition | Replication fork stalling | Comparative biochemistry [1] |
Rigorous biochemical characterization has yielded precise quantitative metrics for this compound interactions with its molecular targets. These parameters provide critical insights for structure-activity relationship optimization and dosing considerations in both preclinical and clinical settings:
Table 2: Quantitative Biochemical Parameters for this compound and Hycanthone
| Parameter | This compound | Hycanthone | Experimental Method |
|---|---|---|---|
| APE1 Inhibition IC₅₀ | 5 µM | 80 nM | AP site cleavage in plasmid DNA [2] |
| APE1 Binding KD | 89 nM | 10 nM | BIACORE binding studies [2] |
| DNA Binding Preference | AT-rich sequences | AT-rich sequences | DNAase I footprinting [3] |
| Topoisomerase Inhibition | Moderate | Not reported | Enzyme-specific assays [1] |
The notable potency difference between this compound and its metabolite hycanthone is particularly significant, with hycanthone demonstrating approximately 60-fold greater potency in APE1 inhibition assays [2]. This metabolic activation has important implications for the pharmacological activity of administered this compound, though hycanthone itself is not developed clinically due to its unfavorable toxicity profile.
The structural features governing this compound's activity have been systematically investigated through analog studies:
The thioxanthenone core provides the planar aromatic surface necessary for DNA intercalation, with electron distribution patterns influencing intercalation strength and sequence preference [2] [3].
The diethylaminoethyl side chain contributes to DNA binding specificity and facilitates interactions with the APE1 hydrophobic pocket [3]. Modifications to this side chain alter both potency and selectivity.
The methyl substituent at position 4 can be replaced with hydroxymethyl groups (as in hycanthone) to enhance potency, though this modification also increases toxicity [2] [3].
Indazole analogs with similar side chain functionality demonstrate even more pronounced AT sequence selectivity but different effects on DNAase I cleavage patterns [3].
These structure-activity relationships inform ongoing medicinal chemistry efforts to develop this compound derivatives with improved therapeutic indices, focusing on maintaining potent APE1 inhibition while reducing genotoxic potential.
Investigating this compound's DNA binding properties employs several well-established biophysical and biochemical techniques:
DNAase I Footprinting: This method demonstrates sequence-specific binding by quantifying protection against DNAase I cleavage. Experimental protocols involve incubating a 5'-end-radiolabeled DNA fragment (such as the 160-bp tyrT fragment) with varying concentrations of this compound in appropriate buffer (typically 10 mM Tris-HCl, pH 7.5, 10 mM KCl, 5 mM MgCl₂) [3]. After adding DNAase I (approximately 0.01 units) for 1 minute, reactions are stopped with EDTA, precipitated, and analyzed by denaturing polyacrylamide gel electrophoresis followed by autoradiography.
Spectroscopic Binding Analyses: Absorption spectroscopy and fluorescence quenching provide quantitative binding parameters. Samples contain fixed DNA concentrations (e.g., 100 µM base pairs) titrated with this compound (0-50 µM) in physiologically relevant buffers [4]. Data analysis using Scatchard or McGhee-von Hippel methods yields binding constants and site sizes.
Surface Plasmon Resonance (SPR): Real-time kinetic monitoring of this compound-DNA interactions employs sensor chips with immobilized DNA sequences. Running buffer typically consists of 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% surfactant P20, pH 7.4, with this compound injections at varying concentrations (0-100 µM) at flow rates of 30 µL/min [4]. Sensogram fitting to appropriate binding models determines association (kₐ) and dissociation (kḍ) rate constants.
Characterizing APE1 inhibition requires specialized enzymatic and binding assays:
AP Endonuclease Activity Assay: This primary method quantifies APE1 inhibition by measuring cleavage of depurinated plasmid DNA substrates. Standard reactions contain 50-100 nM APE1, 10 nM depurinated plasmid DNA, 50 mM HEPES-KOH (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mg/mL BSA, and 2% DMSO with varying this compound concentrations (0-100 µM) [2]. After incubation at 37°C for 15 minutes, reactions are stopped and analyzed by agarose gel electrophoresis with ethidium bromide staining. Densitometric quantification of substrate and product bands enables IC₅₀ determination.
BIACORE Binding Measurements: Direct protein-compound interaction studies immobilize APE1 on CMS sensor chips using standard amine coupling chemistry. Running buffer contains 10 mM HEPES (pH 7.4), 150 mM NaCl, 3 mM EDTA, and 0.005% P20 surfactant with this compound injections (0-500 nM) at 30 µL/min flow rate [2]. Kinetic analysis of the sensograms determines binding affinity (K_D) and stoichiometry.
Circular Dichroism Spectroscopy: Conformational changes in APE1 upon this compound binding are monitored by CD spectroscopy. Samples contain 5 µM APE1 in 10 mM potassium phosphate buffer (pH 7.4) with and without 25 µM this compound [2]. Spectra collected from 260-190 nm in 1 nm increments reveal changes in secondary structure through alterations in characteristic α-helical minima at 208 and 222 nm.
The following diagram illustrates the key experimental workflows for studying this compound's mechanisms of action:
Experimental Workflow for this compound Mechanism Studies
The primary therapeutic application of this compound focuses on radiation sensitization in oncology, particularly for challenging malignancies such as glioblastoma multiforme and brain metastases. The mechanistic basis for this application involves dual pathways:
DNA Repair Inhibition: By inhibiting APE1-mediated base excision repair, this compound compromises the cellular ability to resolve radiation-induced DNA damage, including apurinic/apyrimidinic sites and single-strand breaks [2]. This leads to the accumulation of unrepaired lesions that can progress to lethal double-strand breaks during DNA replication.
Topoisomerase-Mediated Sensitization: Through inhibition of topoisomerases I and II, this compound causes additional DNA structural alterations that synergize with radiation damage [1]. This combination creates multiple complementary forms of DNA damage that overwhelm cellular repair capacity.
Preclinical studies demonstrate that APE1 overexpression confers radiation resistance, while siRNA-mediated APE1 depletion or pharmacological inhibition with this compound enhances radiosensitivity across various cancer models, including glioma, colorectal, and breast cancer cells [2]. The translational significance of these findings is supported by clinical observations that this compound concentrates preferentially in neoplastic tissue compared to surrounding normal tissues [2].
Rational combination approaches leverage this compound's mechanisms to enhance efficacy of established anticancer treatments:
Synergy with Alkylating Agents: this compound potentiates the activity of DNA alkylating agents such as temozolomide and methyl methanesulfonate by inhibiting APE1-mediated repair of alkylation-induced AP sites [2]. This combination strategy is particularly relevant for glioblastoma, where temozolomide represents the standard chemotherapeutic approach.
Overadditive Synergism with Other Intercalators: Studies in L1210 and P388 leukemia models demonstrate therapeutic synergism between this compound and mitoxantrone without increased toxicity [5]. This combination enables optimal dosing of mitoxantrone while maintaining manageable toxicity profiles.
Blood-Brain Barrier Penetration: A distinctive advantage of this compound in neuro-oncology applications is its efficient penetration of the blood-brain barrier, allowing effective targeting of central nervous system malignancies [1]. This property is shared by few DNA repair inhibitors and represents a significant therapeutic advantage.
The following diagram illustrates this compound's integrated mechanism of action in radiation sensitization:
This compound's Integrated Mechanism in Radiation Sensitization
This compound represents a prototypical example of drug repurposing from antiparasitic to anticancer applications, with its dual mechanisms of DNA intercalation and APE1 inhibition providing a compelling scientific rationale for radiation sensitization. The well-characterized biochemical parameters and molecular interactions summarized in this technical guide provide researchers with a comprehensive foundation for further investigation.
Future development efforts should focus on addressing several key challenges:
Structural Optimization: Medicinal chemistry approaches should aim to develop this compound analogs that maintain potent APE1 inhibition while reducing genotoxic potential through refined intercalation properties.
Biomarker Identification: Patient selection strategies would benefit from identification of predictive biomarkers, potentially including APE1 expression levels or specific mutational signatures that confer enhanced sensitivity.
Combination Therapy Optimization: Systematic evaluation of this compound in rational combination regimens with newer targeted agents, particularly those inducing replication stress or DNA damage, may expand its therapeutic utility.
Schistosomiasis, also known as bilharzia, remains one of the most devastating neglected tropical diseases affecting approximately 250 million people worldwide, with over 800 million people at risk primarily in sub-Saharan Africa. This parasitic disease is caused by blood flukes of the Schistosoma genus and leads to chronic health conditions including hepatic fibrosis, bladder cancer, kidney failure, and impaired cognitive development in children. The global disease burden is substantial, with an estimated 200,000 deaths annually attributed to schistosomiasis-related complications. The complex life cycle of schistosomes involves freshwater snails as intermediate hosts and humans as definitive hosts, making control strategies particularly challenging in endemic regions. [1]
This compound (1-[(2-diethylaminoethyl)amino]-4-methylthioxanthen-9-one), initially known as Miracil D, represents a landmark in antiparasitic chemotherapy as the first orally active, non-antimonial agent developed against schistosomiasis. Discovered in 1946 by Kikuth and colleagues, this compound emerged from systematic screening of thioxanthone derivatives, marking a significant departure from the toxic antimony-based compounds that dominated early schistosomiasis treatment. The drug demonstrated efficacy against both Schistosoma haematobium and S. mansoni infections, though it showed no activity against S. japonicum. Throughout the 1950s-1970s, this compound was deployed extensively in mass treatment campaigns across Africa and South America, with an estimated 9 million patients treated. However, its clinical utility was ultimately limited by significant side effects including nausea, vomiting, insomnia, and occasional hematemesis, which prompted the search for improved analogs. [2] [3] [4]
The historical development of antischistosomal drugs reveals a progressive evolution from this compound to its metabolite hycanthone, and eventually to oxamniquine and praziquantel. This progression represents a continuous effort to improve therapeutic efficacy while reducing adverse effects. The current reliance on praziquantel as monotherapy for schistosomiasis control, despite its limitations against juvenile worms and emerging resistance concerns, underscores the continued relevance of understanding this compound's mechanism and chemical scaffold for future drug development. [1] [5] [6]
This compound possesses a distinctive tricyclic thioxanthene structure with a diethylaminoethylamino side chain that is essential for its biological activity. The compound acts as a prodrug that undergoes metabolic activation primarily in the liver, where the 4-methyl group is oxidized to form hycanthone (4-hydroxymethyl derivative), which demonstrates significantly enhanced antischistosomal potency. This metabolic transformation, initially discovered through microbial oxidation using Aspergillus sclerotiorum, is catalyzed by mammalian cytochrome P450 enzymes and represents one of the earliest documented examples of prodrug activation in antiparasitic chemotherapy. Both this compound and hycanthone function as DNA intercalators that disrupt nucleic acid processes within the parasite, though their precise molecular targets have been elucidated through subsequent research. [2] [3] [4]
The antischistosomal activity of this compound and its active metabolite hycanthone involves multiple biochemical mechanisms that collectively contribute to parasite elimination:
DNA Intercalation and Alkylation: Both compounds intercalate between DNA base pairs and undergo enzymatic conversion to reactive esters (through kinase or sulfotransferase activity) that form covalent adducts with parasitic DNA. This alkylation disrupts DNA replication and transcription, ultimately leading to parasite death. Hycanthone demonstrates approximately 16-fold greater binding affinity for schistosome DNA compared to this compound, explaining its superior therapeutic efficacy. [2] [3]
Neuromuscular Coordination Disruption: An alternative proposed mechanism suggests that these compounds bind irreversibly to acetylcholine receptors in schistosomes, resulting in neuromuscular incoordination and paralysis of the digestive tract. The subsequent starvation and metabolic disruption contributes to worm death and elimination from the host vasculature. [2]
Topoisomerase Inhibition: Research has revealed that this compound functions as an effective topoisomerase II inhibitor in schistosomes, disrupting DNA winding processes essential for parasite survival. This mechanism parallels the action of certain anticancer drugs and explains the genotoxic properties observed in higher organisms. [7] [3]
Table 1: Comparative Pharmacological Properties of this compound and Related Antischistosomal Drugs
| Parameter | This compound | Hycanthone | Oxamniquine | Praziquantel |
|---|---|---|---|---|
| Chemical Class | Thioxanthene | Thioxanthene | Tetrahydroquinoline | Acylated isoquinoline |
| Year Introduced | 1946 | 1965 | 1970s | 1979 |
| Administration Route | Oral | Intramuscular/Oral | Oral | Oral |
| Effective Species | S. haematobium, S. mansoni | S. haematobium, S. mansoni | S. mansoni | All human species |
| Dosage Regimen | 10 mg/kg twice daily or 60 mg/kg single dose | 3 mg/kg single IM injection | 15-60 mg/kg single dose | 40-60 mg/kg single dose |
| Primary Mechanism | DNA intercalation/alkylation | DNA intercalation/alkylation | DNA alkylation after metabolic activation | Calcium influx, tegument disruption |
| Major Limitations | CNS/gastrointestinal side effects | Hepatotoxicity, mutagenicity | Species-specific activity | Inactive against juvenile worms |
| Current Status | Largely abandoned | Withdrawn | Limited use | First-line therapy | [1] [2] [3]
Parasite Culture and Maintenance: Adult schistosomes are perfused from the hepatic portal system and mesenteric veins of infected laboratory mice (typically 6-7 weeks post-infection with approximately 200 cercariae). The worms are maintained in complete culture medium (RPMI-1640 or DMEM supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin) at 37°C in a 5% CO₂ atmosphere. For drug testing, worm pairs are transferred to 24-well culture plates containing 2 mL of medium per well. [5]
Compound Exposure and Viability Assessment: this compound is prepared as a 10 mM stock solution in DMSO and serially diluted in culture medium to achieve final testing concentrations (typically 0.1-100 μM). The drug is applied to cultured worms for 72 hours, with morphological changes monitored at 24-hour intervals using light microscopy. Key parameters for viability assessment include:
The minimal effective concentration (MEC) for this compound against adult schistosomes typically ranges from 0.1-1.0 μM, with complete paralysis observed at higher concentrations (10 μM). [5]
Animal Infection Models: Female BALB/c or C57BL/6 mice (6-8 weeks old) are infected percutaneously with 100-120 S. mansoni or S. japonicum cercariae. Drug treatment is initiated at the appropriate parasite developmental stage (typically 35-42 days post-infection for adult worms). This compound is administered orally as a suspension in carboxymethyl cellulose or similar vehicle, with dosing regimens varying from single administration (60-100 mg/kg) to multiple doses over 3-5 days (20-40 mg/kg/day). [1] [5]
Efficacy Evaluation Parameters: Animals are euthanized 2-3 weeks post-treatment for parasite burden assessment through portal perfusion. Key efficacy metrics include:
The therapeutic efficacy of this compound in murine models typically demonstrates 70-90% worm burden reduction at optimal dosing, though with significant host toxicity at higher doses. [1] [5]
Diagram 1: Molecular mechanisms of this compound action against schistosome parasites. The drug requires metabolic activation to hycanthone, which then acts through three primary pathways leading to parasite death.
Despite its decline as an antischistosomal agent, this compound has garnered significant interest in oncology research due to its potent autophagy inhibition properties. Research has revealed that this compound effectively blocks autophagic flux by inducing lysosomal membrane permeabilization, leading to accumulation of autophagosomes and cellular debris. This mechanism differs from chloroquine and hydroxychloroquine (which inhibit autophagosome-lysosome fusion through pH elevation) and represents a novel approach to disrupting this critical cancer cell survival pathway. [7] [8]
In glioblastoma models, this compound demonstrated significant blood-brain barrier penetration and effectively sensitized tumor cells to temozolomide chemotherapy. The compound reduced glioma stem cell viability and impaired tumor growth in vivo at clinically achievable concentrations (10-20 μM). Furthermore, this compound treatment promoted a favorable tumor microenvironment remodeling, characterized by vascular normalization, reduced hypoxia, and enhanced cytotoxic T-cell infiltration—effects attributed to its unique autophagy inhibition profile. [8]
This compound has been identified as a potent inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme in the base excision repair pathway that contributes to chemotherapy resistance in various cancers. The drug specifically blocks the DNA repair function of APE1 (IC₅₀ = 5 μM) without affecting its redox regulatory activities, making it a promising candidate for combination therapy with DNA-damaging agents. This property has been leveraged in clinical trials (NCT02014545) evaluating this compound in combination with whole brain radiation therapy for brain metastases from non-small cell lung cancer. [3] [4]
The chemosensitization potential of this compound has been demonstrated across multiple cancer models, where it enhances the efficacy of alkylating agents (temozolomide, methyl methanesulfonate), topoisomerase inhibitors (etoposide), and histone deacetylase inhibitors (vorinostat). This broad sensitization profile positions this compound as a valuable tool for overcoming treatment resistance in aggressive malignancies. [7] [3] [8]
Diagram 2: this compound's multimodal mechanisms in oncology applications, showing how its autophagy inhibition and DNA repair disruption contribute to antitumor efficacy.
This compound Treatment in Cancer Cell Models: For autophagy inhibition studies, cancer cell lines (e.g., MDA-MB-231 breast cancer, GL261 glioma) are plated in 96-well plates (10,000 cells/well) and allowed to adhere overnight. This compound is prepared as a 10 mM DMSO stock and diluted to working concentrations (typically 1-50 μM) in complete medium. Cells are treated for 48-72 hours, with assessment of viability (MTT assay), apoptosis (annexin V/propidium iodide staining), and autophagy markers (LC3-I/II conversion, p62 accumulation). [7] [8]
Autophagy Flux Assessment: To evaluate autophagic inhibition, cells are transfected with GFP-LC3 plasmid or stained with acridine orange (1 μg/mL for 15 minutes) to visualize acidic vesicular organelles. This compound treatment typically results in punctate GFP-LC3 accumulation and reduced acridine orange fluorescence, indicating impaired autolysosomal degradation. Transmission electron microscopy provides ultrastructural confirmation of autophagosome accumulation and lysosomal defects. [7]
Combination Therapy Protocols: For chemosensitization studies, cells are pretreated with subtoxic this compound concentrations (2-5 μM) for 24 hours followed by co-treatment with chemotherapeutic agents (e.g., vorinostat, temozolomide, etoposide) for an additional 48 hours. Synergistic interactions are quantified using combination index analysis through CompuSyn software, with values <0.9 indicating synergy. [7] [8]
This compound represents a fascinating example of drug repurposing potential, transitioning from an abandoned antiparasitic agent to a promising candidate for oncology therapeutics. Its multimodal mechanism of action—encompassing DNA intercalation, topoisomerase inhibition, APE1 suppression, and lysosomal disruption—provides a unique pharmacological profile that can be leveraged against treatment-resistant cancers. The documented blood-brain barrier penetration makes it particularly valuable for neuro-oncology applications, where effective chemosensitizers are scarce. [7] [3] [8]
The ongoing development of novel schistosomiasis therapeutics continues to benefit from understanding this compound's chemical scaffold, as evidenced by recent advances in oxamniquine derivatives. The identification of CIDD-0150303—a novel oxamniquine analog with pan-species and pan-stage activity against schistosomes—demonstrates how historical drug templates can inspire next-generation treatments addressing the limitations of current therapies. [1]
Future research directions should focus on:
Apurinic/apyrimidinic endonuclease 1/Redox effector factor 1 (APE1/Ref-1) is a multifunctional enzyme critical for maintaining cellular homeostasis. This 35.6-37 kDa protein possesses two primary functions encoded by distinct domains: (1) a C-terminal domain that mediates its DNA repair activity as the major apurinic/apyrimidinic endonuclease in the base excision repair (BER) pathway, and (2) an N-terminal domain that controls its redox regulatory function, activating various transcription factors through cysteine reduction [1] [2]. APE1 is the primary enzyme processing the estimated >10,000 abasic sites generated daily in each cell's genome [3]. Its redox function activates transcription factors including AP-1, NF-κB, HIF-1α, STAT3, and p53, which regulate processes such as apoptosis, inflammation, angiogenesis, and cell survival [1] [2].
APE1 overexpression has been documented in numerous cancers (including osteosarcomas and breast, lung, cervical, prostate, ovarian, and head-and-neck cancers) and is frequently associated with therapy resistance and poor patient prognosis [3] [4] [2]. Tumor cells often exploit APE1's functions to resist DNA damage induced by chemotherapy and radiation. Preclinical studies demonstrate that suppressing APE1 via siRNA or dominant-negative constructs sensitizes cancer cells to DNA-damaging agents, validating APE1 as a promising therapeutic target [5] [3] [4]. Consequently, developing potent, specific small-molecule inhibitors of APE1 has become an active research area for improving cancer treatment outcomes.
This compound (1-[2-diethylaminoethylamino]-4-methylthioxanthen-9-one) is a thioxanthenone derivative initially developed as an anti-schistosomal agent [5] [6]. Although largely replaced for its original indication, this compound has garnered renewed interest for its potential as an anti-cancer agent and specifically as an APE1 inhibitor [5] [6]. The drug is orally available and efficiently crosses the blood-brain barrier, making it particularly relevant for investigating against brain tumors [6].
This compound exhibits a multi-faceted mechanism of action that includes:
Table 1: Key Pharmacological Properties of this compound
| Property | Description |
|---|---|
| Chemical Formula | C₂₀H₂₄N₂OS [6] |
| Molecular Weight | 340.482 g/mol [6] |
| Mechanism of Action | APE1 endonuclease inhibition, topoisomerase I/II inhibition, DNA intercalation, autophagy inhibition [5] [8] [6] |
| Primary Molecular Targets | APEX1, TOP2A, DNA, TOP1, TOP2B [6] |
| Drug Status | Investigational; previously approved for schistosomiasis [6] |
This compound's bioactive metabolite, hycanthone, demonstrates even more potent APE1 inhibition but exhibits greater toxicity, including hepatic necrosis, mutagenicity, and carcinogenicity, limiting its clinical development [5].
This compound inhibits APE1 primarily through direct protein binding rather than solely through DNA intercalation. Biacore binding studies demonstrate that this compound binds APE1 with an affinity constant (K-D) of 89 nM, while its metabolite hycanthone binds even more tightly with a K-D of 10 nM [5] [9]. Structural analysis reveals that this compound docks into a hydrophobic pocket in APE1's active site, lined by residues Phe266, Trp280, and Leu282 [5] [2]. This pocket normally recognizes and flips out the abasic site from DNA for cleavage.
Mutagenesis studies confirm the critical nature of this hydrophobic pocket. When Phe266 and Trp280 are mutated to alanine, this compound's inhibitory effect is significantly diminished or completely abolished, demonstrating these residues are essential for binding [5]. Circular dichroism spectroscopy further confirms that this compound induces conformational changes in APE1's helical structure upon binding, which is attenuated in hydrophobic site mutants [5].
This compound specifically inhibits APE1's endonuclease activity without affecting its redox function or 3'-mismatch exonuclease activity [7]. The compound exhibits concentration-dependent inhibition of APE1's ability to cleave depurinated plasmid DNA substrates, with reported IC₅₀ values of approximately 5 μM for this compound and a significantly more potent 80 nM for hycanthone [5]. This specific inhibition of the endonuclease function strategically targets the DNA repair mechanism that cancer cells depend on for surviving genotoxic stress from treatments.
Beyond direct enzymatic inhibition, this compound induces protein degradation through free radical-mediated peptide bond cleavage. This degradation is dramatically reduced in the presence of free radical scavengers such as TRIS and DMSO, suggesting the mechanism involves generation of reactive oxygen species that damage APE1's structure [5]. This dual mechanism—direct enzymatic inhibition and oxidative degradation—makes this compound a particularly effective APE1 suppressor.
This compound inhibits APE1's repair function, sensitizing cells to therapy.
Table 2: Quantitative Inhibition Parameters of this compound and Analogs
| Compound | IC₅₀ (Depurinated Plasmid Cleavage) | K-D (Binding Affinity) | Selectivity Profile |
|---|---|---|---|
| This compound | 5 μM [5] | 89 nM [5] | Inhibits APE1 endonuclease activity without affecting redox function; also inhibits topoisomerases I/II [5] [7] |
| Hycanthone | 80 nM [5] | 10 nM [5] | More potent but toxic (hepatic necrosis, mutagenicity) [5] |
| CRT0044876 | Not well quantified | Weak | Reported as APE1 inhibitor but effects difficult to reproduce [3] |
| Arylstibonic Acids | 4-300 nM [3] | Not specified | Act as DNA phosphate mimics; partial mixed-mode inhibition [3] |
The quantitative data reveal that while this compound itself shows moderate potency in enzymatic assays (μM range), its binding affinity is substantially stronger (nM range), suggesting the potential for optimization of this chemical scaffold. The dramatic difference in IC₅₀ values between this compound and hycanthone highlights the importance of metabolite activity in the overall pharmacological profile.
Objective: Measure this compound's inhibition of APE1's cleavage of depurinated DNA substrates.
Materials:
Procedure:
Data Analysis: Calculate percent inhibition relative to DMSO-only controls and determine IC₅₀ values using nonlinear regression of concentration-response data [5] [3].
Objective: Quantify binding affinity between this compound and APE1.
Materials:
Procedure:
Data Analysis: Fit sensorgram data to 1:1 binding model to calculate kinetic parameters (kₐ, kḍ) and equilibrium dissociation constant (K-D) [5].
Objective: Evaluate this compound's ability to inhibit intracellular APE1 and sensitize cancer cells to DNA-damaging agents.
Materials:
Procedure:
This compound's primary therapeutic application is as a sensitizer to conventional cancer therapies. Studies demonstrate that this compound enhances the efficacy of alkylating agents (temozolomide, methyl methanesulfonate) and ionizing radiation in various cancer models [5] [7]. By inhibiting APE1-mediated repair of DNA damage induced by these treatments, this compound increases the accumulation of lethal lesions, leading to enhanced cancer cell death.
In breast cancer models, this compound sensitized cells to both laboratory alkylating agents and the clinically relevant drug temozolomide [7]. Similarly, glioma cells with depleted APE1 expression showed increased radiation sensitivity, and this compound treatment recapitulated this effect through pharmacological inhibition [5]. These findings support the strategy of combining this compound with DNA-damaging agents to overcome treatment resistance.
A significant advantage of this compound is its ability to cross the blood-brain barrier efficiently [6]. This property makes it particularly relevant for treating brain tumors such as glioblastoma multiforme and brain metastases. Early clinical studies investigated this compound in combination with whole-brain radiation for patients with brain metastases, demonstrating accelerated regression of lesions [6]. The current development of this compound includes Phase I/II clinical trials for brain tumors, leveraging its dual capabilities of BBB penetration and APE1 inhibition [6].
Beyond APE1 inhibition, this compound functions as a potent autophagy inhibitor—in some studies, more effective than chloroquine [8]. This compound induces lysosomal membrane permeabilization, cathepsin D accumulation, and apoptosis, independently of p53 status [8]. This multi-target activity supports its investigation in combination with other agents, such as histone deacetylase inhibitors (e.g., vorinostat), where this compound enhances anti-cancer activity [8].
Despite promising preclinical data, several research gaps remain:
Specificity Optimization: Current this compound derivatives still exhibit multi-target effects (topoisomerase inhibition, DNA intercalation). Developing more specific APE1 inhibitors would improve therapeutic index.
Biomarker Identification: Predictive biomarkers for patient selection are needed. APE1 expression levels, subcellular localization, or specific mutation signatures may identify tumors most dependent on APE1.
Compound Screening Platforms: Advanced screening methods like the CRISPR-Cas12a-based detection system [10] enable sensitive measurement of APE1 activity and inhibitor efficacy, facilitating future drug discovery.
Understanding Resistance Mechanisms: How cancer cells develop resistance to APE1 inhibitors remains unexplored and could inform combination therapy strategies.
Toxicity Management: Balancing effective APE1 inhibition with acceptable toxicity profiles, particularly for chronic administration, requires further investigation.
Lucanthone (1-((2-(diethylamino)ethyl)amino)-4-methylthioxanthen-9-one) is a small molecule thioxanthenone derivative that was originally developed and used as an anti-schistosomal agent. Recently, this compound has been repurposed as a potential anti-cancer therapeutic based on its multifaceted mechanisms of action, particularly its ability to inhibit palmitoyl protein thioesterase 1 (PPT1) and disrupt autophagic flux in tumor cells [1] [2]. This compound has attracted significant research interest for its potent activity against glioblastoma (GBM), the most common and aggressive primary brain tumor in adults [1] [3].
The significance of this compound in oncology stems from its ability to address several critical challenges in GBM treatment. Despite standard-of-care therapy involving surgical resection, temozolomide (TMZ) chemotherapy, radiation, and tumor-treating fields, median survival for GBM patients remains only 16-20 months, with nearly universal recurrence [1] [4]. This compound demonstrates particular efficacy against TMZ-resistant gliomas and specifically targets glioma stem-like cells (GSCs), which are believed to drive treatment resistance and tumor recurrence [1] [3] [2]. Furthermore, its ability to cross the blood-brain barrier makes it uniquely suited for treating central nervous system malignancies [2] [5].
This compound exerts its anti-tumor effects through multiple complementary mechanisms that collectively disrupt key survival pathways in glioma cells:
PPT1 Inhibition and Autophagy Disruption: this compound is structurally similar to chloroquine/hydroxychloroquine and functions as a potential inhibitor of palmitoyl protein thioesterase 1 (PPT1), a lysosomal enzyme essential for autophagic degradation [1] [3]. PPT1 inhibition disrupts autophagic flux by interfering with lysosomal function, leading to accumulation of autophagosomes and impaired cellular waste removal [2]. This is particularly significant in GBM, where cytoprotective autophagy promotes resistance to standard therapies [1].
DNA Repair Inhibition: this compound inhibits key DNA repair enzymes including apurinic endonuclease 1 (APE1), topoisomerase I, and topoisomerase II [3] [6] [5]. APE1 inhibition is especially relevant for GBM therapy, as this enzyme contributes to resistance against alkylating agents like TMZ [6]. The IC(_{50}) for APE1 inhibition is 5 µM for this compound and 80 nM for its metabolite hycanthone [6].
Glioma Stem-like Cell Targeting: this compound efficiently reduces the population of Olig2+ glioma stem-like cells, which are critical for tumor maintenance and therapeutic resistance [1] [4]. It also abates tumor microtube (TM) network formation, an emerging hallmark of treatment resistance in GBM that facilitates intercellular communication and resilience [1] [3].
The following diagram illustrates the coordinated multimodal mechanism of action of this compound in glioblastoma cells:
Figure 1: this compound’s multimodal mechanism of action in glioblastoma. The drug simultaneously targets lysosomal function, DNA repair mechanisms, glioma stemness, and tumor microenvironment, resulting in comprehensive anti-tumor effects.
This compound demonstrates potent anti-glioma activity across multiple cellular models, including patient-derived lines and temozolomide-resistant variants. The table below summarizes key efficacy data from preclinical studies:
Table 1: Cellular Efficacy of this compound in Glioma Models
| Cell Model | Assay Type | This compound IC₅₀ | Key Findings | Source |
|---|---|---|---|---|
| GL261 Mouse Glioma | MTT (2D culture) | ~5 µM | Significant reduction in cell viability after 72h exposure | [2] |
| KR158 Mouse Glioma | MTT (2D culture) | ~2.5 µM | Higher potency compared to GL261 line | [2] |
| Patient-derived GSC (GBM43) | MTT (3D spheroid) | ~1.5 µM | Enhanced potency in stem-like cultures | [2] |
| GL261 GSC | Spheroid area reduction | ~2 µM | 70% reduction in spheroid growth at 3µM | [1] [2] |
| TMZ-resistant GLUC2 | Crystal violet | ~3 µM | Maintained efficacy in TMZ-resistant lines | [1] [3] |
| Patient-derived GBM9 | Tumor microtube formation | ~3 µM | Significant reduction in network formation | [1] |
This compound significantly slows tumor growth in orthotopic glioma models while demonstrating favorable tolerability profiles. The following table compiles key in vivo findings:
Table 2: In Vivo Efficacy of this compound in Glioma Models
| Model System | Dosing Regimen | Efficacy Outcomes | Tolerability | Source |
|---|---|---|---|---|
| GL261 GSC orthotopic (mice) | 10 mg/kg/day IP | ~60% reduction in tumor volume vs control; Reduced Olig2+ cells | Well tolerated, no significant weight loss | [1] [2] |
| TMZ-resistant glioma | 10 mg/kg/day IP | Maintained growth inhibition despite TMZ resistance | No additional toxicity observed | [1] [3] |
| Combination with TMZ | This compound + TMZ | Enhanced efficacy versus either agent alone | No reported synergistic toxicity | [2] |
| Human maximum tolerated | 10 mg/kg/day (oral) | Achieved serum levels of ~3-4 µg/ml (8-12 µM) | Well tolerated in clinical studies, minimal side effects | [1] [3] |
Standardized experimental approaches have been developed to evaluate this compound's anti-glioma activities across cellular and animal models. The following protocols represent key methodologies used in the cited literature:
MTT Assay Protocol:
Crystal Violet Staining:
Glioma Stem-like Cell (GSC) Culture:
Tumor Microtube Formation Assay:
Acridine Orange Staining for Acidic Vesicles:
Immunofluorescence for Autophagy Markers:
Orthotopic Glioma Model Establishment:
This compound Treatment In Vivo:
This compound demonstrates compelling activity in preclinical models of treatment-resistant glioblastoma, supporting its continued development as a potential therapeutic. Several key aspects underscore its clinical potential:
Blood-Brain Barrier Penetration: Unlike many anticancer agents, this compound effectively crosses the blood-brain barrier, achieving therapeutically relevant concentrations in the central nervous system [2] [5]. This property is critical for glioblastoma therapeutics and has been demonstrated in both preclinical models and human studies [1].
Favorable Toxicity Profile: Clinical experience from its use as an anti-schistosomal agent and early cancer trials indicates that this compound is well-tolerated at doses achieving therapeutic serum levels (8-12 µM) [1] [3]. The established safety profile potentially facilitates more rapid clinical translation compared to novel chemical entities.
Activity Against Treatment-Resistant Disease: Perhaps most significantly, this compound retains efficacy against temozolomide-resistant gliomas and effectively targets the glioma stem-like cell population that drives recurrence [1] [3] [4]. This addresses a critical unmet need in glioblastoma management.
The collective preclinical evidence supporting this compound's multifaceted anti-glioma mechanisms, favorable pharmacokinetic properties, and activity in treatment-resistant models provides a strong rationale for continued clinical development. Future research directions include optimizing combination regimens, validating PPT1 as the primary molecular target, and identifying predictive biomarkers for patient selection.
To determine whether a compound like Lucanthone can cross the BBB, scientists use a combination of computational predictions and direct experimental models. The table below summarizes the core approaches.
| Method Category | Specific Method | Key Measurement / Output | Application & Consideration |
|---|---|---|---|
| In Silico Prediction | Atom-Attention Message Passing Neural Network (AA-MPNN) with Contrastive Learning [1] | Predicts permeability class (e.g., high/low) or quantitative value. | High-throughput virtual screening; identifies promising candidates before synthesis [1]. |
| Quantitative Structure-Activity Relationship (QSAR) / Linear Regression [2] | Model relating molecular descriptors (e.g., size, lipophilicity) to permeability. | Requires a curated dataset for training; provides interpretable parameters [2]. | |
| In Vitro Models | Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) [2] | Effective Permeability ((P_e)) in cm/s. | High-throughput; uses artificial membranes with brain lipids; good for early-stage screening [2]. |
| Brain-Like Endothelial Cells (BLECs) in Transwell systems [3] | Transendothelial Electrical Resistance (TEER); Paracellular permeability to tracers (e.g., fluorescein). | More physiologically relevant; incorporates cellular properties and transporters [3]. | |
| In Vivo Models | In Situ Brain Perfusion [4] | Permeability-Surface Area product ((PS)) or Brain Uptake Clear ((K_{in})). | Considered a "gold standard"; controls for blood flow and protein binding [4]. |
| Focused Ultrasound (FUS) with Microbubbles [5] | Quantitative permeability increase for macromolecules; can be measured via multiphoton microscopy. | Used to transiently and reversibly open the BBB for drugs with poor innate permeability [5]. |
For researchers planning to conduct experiments, here are detailed protocols for two key methods from the search results.
This high-throughput assay is ideal for initial permeability screening.
This method provides highly accurate permeability values by controlling physiological variables.
The following diagram illustrates a logical workflow for evaluating a compound's BBB permeability, integrating the methods described above.
A logical workflow for evaluating a compound's BBB permeability, moving from initial computational screening to definitive in vivo validation.
Understanding a compound's BBB permeability has direct implications for drug development, especially for diseases like glioblastoma (GBM).
This compound (1-[2-diethylaminoethylamino]-4-methylthioxanthen-9-one) is a thioxanthenone-based small molecule (molecular weight: 340.48 g/mol) that has transitioned from its initial use as an anti-schistosomal agent to a promising anticancer compound with multiple mechanisms of action. This molecule has garnered significant research interest due to its ability to inhibit key cellular processes involved in cancer progression and treatment resistance, particularly through its effects on autophagy flux and DNA repair pathways. This compound's favorable blood-brain barrier permeability and emerging potential against therapy-resistant cancers make it a valuable candidate for oncology drug development, especially for aggressive malignancies like glioblastoma (GBM) that frequently develop resistance to standard therapies such as temozolomide (TMZ). [1] [2] [3]
The compound's multifunctional activity stems from its ability to simultaneously target several critical pathways in cancer cells. Researchers have identified this compound as an effective inhibitor of autophagic degradation, a process that cancer cells exploit to survive metabolic stress and chemotherapy. Additionally, this compound functions as a DNA intercalator and inhibits key DNA repair enzymes including apurinic/apyrimidinic endonuclease 1 (APE1) and topoisomerase II. More recent evidence suggests it may also inhibit palmitoyl protein thioesterase 1 (PPT1), further expanding its mechanisms of action. These diverse targets position this compound as a promising candidate for combination therapies aimed at overcoming treatment resistance in various cancer types. [1] [4] [3]
Table 1: Key Biological Activities of this compound in Cancer Research
| Biological Activity | Molecular Target | Experimental Evidence | Research Significance |
|---|---|---|---|
| Autophagy Inhibition | Lysosomal function/PPT1 | Accumulation of LC3-II and p62; impaired autophagosome degradation | Overcomes chemoresistance; enhances cytotoxicity of other agents |
| DNA Repair Inhibition | APE1, Topoisomerase II | Inhibition of AP endonuclease activity; increased DNA damage markers | Sensitizes cancer cells to radiation and DNA-damaging chemotherapies |
| Glioma Stem Cell Suppression | Stemness pathways | Reduced Olig2+ cells; decreased spheroid formation | Targets treatment-resistant cell populations in glioblastoma |
| Lysosomal Disruption | Lysosomal membrane permeabilization | Acridine orange staining changes; cathepsin D release | Induces apoptosis through lysosomal-mediated cell death |
Determining the appropriate concentration range for this compound in various experimental contexts is crucial for designing valid and reproducible studies. Based on current literature, effective concentrations vary depending on the cancer type, specific assay endpoint, and treatment duration. For most cancer cell lines, this compound demonstrates potent cytotoxicity in the low micromolar range, with significant effects on viability and clonogenic survival typically observed between 1-10 μM across various treatment durations. The compound's efficacy extends to both conventional two-dimensional cultures and more complex three-dimensional models that better recapitulate tumor architecture and drug resistance patterns. [1] [4] [2]
Research across multiple cancer types has demonstrated consistent activity of this compound at clinically achievable concentrations. In breast cancer models, this compound exhibited superior potency compared to chloroquine, with significant cell death induction at concentrations ranging from 2.5-10 μM. Similarly, in glioblastoma cell lines (including GL261, KR158, and patient-derived GBM43 cells), this compound effectively inhibited proliferation and reduced viability at concentrations of 1-10 μM in both adherent cultures and stem-like cell enrichment conditions. Importantly, this compound retains activity against temozolomide-resistant glioma cells at similar concentration ranges, highlighting its potential for treating chemotherapy-refractory disease. These concentrations are clinically relevant, as prior human studies have achieved serum levels of approximately 8-12 μM (3-4 μg/mL) with acceptable tolerability profiles. [1] [4] [2]
Table 2: Effective this compound Concentrations in Various In Vitro Assays
| Assay Type | Cell Lines/Models | This compound Concentration | Treatment Duration | Key Outcomes |
|---|---|---|---|---|
| Cell Viability (MTT/Crystal Violet) | GL261, KR158 glioma cells | 1-10 μM | 3-5 days | Dose-dependent reduction in viability; IC~50~ typically 3-5 μM |
| Autophagy Inhibition | MDA-MB-231, HCC1954 breast cancer; GBM43 glioma | 3-10 μM | 24-48 hours | Accumulation of LC3-II and p62; impaired autophagic flux |
| Glioma Stem Cell (GSC) Toxicity | GLUC2, KR158 spheroids; Patient-derived GSCs | 3-10 μM | 5 days | Reduced spheroid area and number; decreased Olig2+ cells |
| DNA Damage Assessment | GL261, KR158 glioma cells | 10 μM | 48 hours | Increased γH2AX foci formation |
| Lysosomal Function | Multiple cancer cell lines | 3-10 μM | 24-48 hours | Altered acridine orange staining; lysosomal membrane permeabilization |
| Combination with TMZ | GL261, KR158 glioma cells | 1-5 μM (this compound) + 100-500 μM (TMZ) | 4 days treatment + 3 days recovery | Enhanced cytotoxicity compared to single agents |
The MTT assay provides a reliable method for quantifying this compound's effects on cellular metabolic activity and viability. Begin by plating cells in 96-well microculture plates at an optimal density (typically 2,000-10,000 cells per well depending on cell type and doubling time) and allow them to adhere for 24 hours under standard culture conditions. Prepare this compound stock solutions in DMSO or ethanol and dilute to desired working concentrations in complete medium, ensuring the final solvent concentration does not exceed 0.1% (v/v) to avoid solvent toxicity. Treat cells with this compound across a concentration range of 0.1-20 μM, including appropriate vehicle controls. After 72 hours of incubation (or 5 days for glioma stem cells in 3D culture), add MTT reagent (0.5 mg/mL final concentration) and incubate for 2-4 hours at 37°C. Carefully remove the medium and dissolve the resulting formazan crystals in DMSO. Quantify absorbance at 570 nm with a reference wavelength of 670 nm using a microplate reader. Calculate percentage viability relative to vehicle-treated controls and determine IC~50~ values using appropriate nonlinear regression analysis. [4] [2] [5]
For clonogenic survival assays, which measure long-term proliferation capacity and reproductive cell death, plate cells at low densities (200-1,000 cells per well in 6-well or 12-well plates) and allow them to adhere overnight. Treat with this compound at concentrations ranging from 1-10 μM, refreshing the drug-containing medium every 3-4 days for 12-14 days total. Include vehicle controls and consider including positive controls (e.g., other known cytotoxic agents) for comparison. Following treatment, carefully aspirate the medium, wash with PBS, and fix cells with 4% paraformaldehyde for 10 minutes at room temperature. Stain with 0.5% crystal violet solution for 20 minutes, gently wash to remove excess stain, and air dry completely. For quantification, solubilize the bound crystal violet in 10% SDS solution and measure absorbance at 590 nm, or manually count colonies consisting of >50 cells. Express results as percentage survival relative to vehicle-treated controls. These assays are particularly valuable for assessing the long-term anti-proliferative effects of this compound, especially in the context of cancer stem cell populations. [2]
Autophagy inhibition represents one of this compound's primary mechanisms of action, and several complementary methods can be employed to assess this activity. For immunofluorescence analysis of LC3 puncta formation, plate cells on glass coverslips and allow adherence overnight. Treat with this compound (3-10 μM) for 24-48 hours, including appropriate controls (e.g., untreated cells, chloroquine-treated cells as positive control for autophagy inhibition). Following treatment, fix cells with 4% paraformaldehyde for 10 minutes, permeabilize with 0.3% Triton X-100 in PBS, and block with 3% normal goat serum. Incubate with primary anti-LC3 antibody overnight at 4°C, followed by appropriate fluorescent secondary antibodies for 1 hour at room temperature. After counterstaining nuclei with DAPI, mount coverslips and image using confocal microscopy. Quantify both the percentage of cells with prominent LC3 puncta formation and the average number of puncta per cell across multiple fields. This compound treatment typically results in increased LC3 puncta due to impaired autophagosome degradation rather than induction of autophagy. [4] [2]
Acridine orange staining provides a straightforward method to assess lysosomal integrity and function, which is disrupted by this compound treatment. Plate cells in glass-bottom dishes or chamber slides and treat with this compound (3-10 μM) for 24-48 hours. Following treatment, incubate cells with acridine orange (5 μg/mL) for 15 minutes at 37°C, then wash thoroughly with PBS to remove excess dye. Image immediately using fluorescence microscopy with appropriate filter sets. In viable cells, acridine orange accumulates in acidic compartments (lysosomes) where it appears as bright red-orange punctate fluorescence; when lysosomal membrane permeabilization occurs (as with this compound treatment), this punctate pattern diminishes with a corresponding increase in diffuse green cytoplasmic fluorescence. Quantify the fluorescence intensity ratio (red/green) across multiple fields to objectively assess this compound's effect on lysosomal integrity. [4] [2]
For Western blot analysis of autophagy markers, treat cells with this compound (3-10 μM) for 24-48 hours, then harvest and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve equal amounts of protein (30-50 μg) by SDS-PAGE and transfer to nitrocellulose membranes. Probe with antibodies against key autophagy markers including LC3 (to detect both LC3-I and lipidated LC3-II), p62/SQSTM1 (which accumulates when autophagy is inhibited), and cathepsin D (which is typically upregulated in response to this compound treatment). Include loading controls such as tubulin or GAPDH. This compound treatment characteristically increases levels of both LC3-II and p62, indicating blockade of autophagic flux rather than merely autophagosome formation. Additionally, this compound often induces significant upregulation of cathepsin D expression, which contributes to its pro-apoptotic effects. [4]
Glioma stem cells (GSCs) represent a critical therapeutic target due to their role in treatment resistance and tumor recurrence, and this compound demonstrates particular efficacy against this cell population. To enrich for GSCs, culture patient-derived glioma cells (such as GBM43) or established glioma lines (GL261, KR158) in complete medium initially, then gradually reduce serum content over 5-7 days. Maintain the resulting GSCs in serum-free DMEM/F12 medium supplemented with N2 supplement, epidermal growth factor (EGF, 20 ng/mL), basic fibroblast growth factor (FGF, 20 ng/mL), heparin (5 μg/mL), and antibiotics. Under these conditions, cells typically form characteristic spheroids when cultured on low-attachment plates. [1] [2]
For GSC toxicity assays, plate dissociated GSCs in 96-well low-attachment plates and allow spheroid formation for 24-48 hours. Treat with this compound across a concentration range (1-10 μM) for 5 days, refreshing drugs as needed. Include vehicle controls and appropriate positive controls. Assess viability using MTT assays as described above, or alternatively use calcein-AM/ethidium homodimer live-dead staining following manufacturer's protocols. For calcein-AM staining, add the dye (2 μM final concentration) to cultures and incubate for 30-45 minutes at 37°C, then image using fluorescence microscopy. Calcein-AM (green fluorescence) identifies viable cells with intact esterase activity, while ethidium homodimer (red fluorescence) labels dead cells with compromised membranes. Quantify both spheroid size and viability across multiple fields. This compound typically demonstrates potent activity against GSCs, with significant reductions in both spheroid number and size at concentrations of 3-10 μM. [1] [2]
This compound exerts its anticancer effects through multiple complementary mechanisms that collectively disrupt critical survival pathways in cancer cells. The primary documented mechanisms include inhibition of autophagic flux through lysosomal disruption, interference with DNA repair pathways, and direct cytotoxicity toward cancer stem cell populations. A key advantage of this compound is its ability to simultaneously target these multiple pathways, making it particularly effective against heterogeneous tumors and those with established resistance to conventional therapies. The diagram below illustrates the major molecular mechanisms and cellular processes affected by this compound treatment. [1] [4] [2]
The experimental workflow for evaluating this compound's activity typically involves a series of complementary assays that assess its effects on various cellular processes. The diagram below outlines a logical progression for characterizing this compound's mechanisms and efficacy in cancer models, from initial cytotoxicity screening to more specialized mechanistic investigations. [1] [4] [2]
This compound's multimodal mechanism makes it particularly valuable for combination therapy approaches. In glioblastoma research, combining this compound with standard chemotherapeutic TMZ has demonstrated enhanced efficacy against both treatment-naïve and TMZ-resistant cells. The recommended approach involves concurrent treatment with this compound (1-5 μM) and TMZ (100-500 μM) for 4 days, followed by a 3-day recovery period in drug-free medium. This combination typically results in significantly reduced viability compared to either agent alone, with this compound potentially overcoming TMZ resistance by inhibiting autophagy-mediated survival pathways. Similarly, this compound enhances the efficacy of ionizing radiation in both glioma and breast cancer models, likely through its inhibition of DNA repair mechanisms, particularly APE1. For these studies, pretreatment with this compound (2.5-10 μM) for 24 hours before radiation typically yields optimal sensitization effects. [1] [2] [3]
Beyond conventional therapies, this compound also shows promise in combination with epigenetic modifiers such as histone deacetylase (HDAC) inhibitors. In breast cancer models, this compound potentiated vorinostat-mediated cell death through enhanced apoptosis induction. The recommended protocol involves co-treatment with this compound (2.5-5 μM) and vorinostat (2.5 μM) for 48 hours, after which apoptosis markers (cleaved caspase-3, PARP cleavage) and cell viability should be assessed. This combination approach takes advantage of this compound's ability to disrupt lysosomal function and inhibit autophagy, thereby preventing cancer cells from using this pathway to resist HDAC inhibitor-induced stress. These combination strategies highlight this compound's potential as an adjunctive therapy that can enhance the efficacy of existing anticancer modalities. [4]
Several technical considerations are essential for successful this compound experiments. When preparing stock solutions, this compound is soluble in DMSO (33 mg/mL, approximately 97 mM) and ethanol (68 mg/mL), but insoluble in aqueous solutions. Aliquot and store stock solutions at -20°C to prevent freeze-thaw degradation, and avoid exposing to direct light as this compound may be light-sensitive. For cell culture treatments, ensure that the final DMSO concentration does not exceed 0.1% to prevent solvent toxicity effects. Include appropriate vehicle controls in all experiments to account for any potential solvent effects. [5]
When working with primary patient-derived cells or glioma stem cell cultures, note that these models may exhibit different sensitivity profiles compared to established cell lines. Patient-derived GBM43 cells, for instance, show robust responses to this compound in the 3-10 μM range, but may require longer treatment durations (5 days) compared to conventional 2D cultures (3 days). For 3D spheroid assays, ensure uniform spheroid size distribution at treatment initiation by using low-attachment plates and allowing adequate formation time (24-48 hours). When assessing autophagy inhibition, include appropriate controls such as chloroquine (10-20 μM) or bafilomycin A1 (100 nM) to validate your experimental readouts. If unexpected results occur, such as lack of cytotoxicity at typically effective concentrations, verify this compound solubility, confirm cell line authentication, and consider potential differences in basal autophagy levels or expression of drug targets like APE1 or PPT1 across models. [1] [2]
This compound represents a promising multifunctional agent for cancer research, particularly for investigating autophagy inhibition strategies and overcoming treatment resistance in aggressive malignancies like glioblastoma. The concentration ranges outlined in these application notes (typically 1-10 μM across various assays) provide effective starting points for experimental design. Its activity against therapy-resistant cancer stem cells, ability to enhance conventional therapies, and favorable blood-brain barrier penetration make this compound a valuable tool compound for oncology research. As research continues to elucidate its precise molecular targets and mechanisms, these protocols provide a solid foundation for incorporating this compound into comprehensive cancer drug discovery and combination therapy development efforts.
Protocol Title: In Vivo Dosing of Lucanthone in Mouse Glioma Models Target Audience: Researchers, scientists, and drug development professionals Date Compiled: November 2025
This compound, a repurposed antischistosomal agent, demonstrates significant efficacy against glioblastoma (GBM) in preclinical models by inhibiting autophagy and targeting glioma stem cells (GSCs). This protocol outlines standardized in vivo dosing procedures that have shown robust anti-tumor activity in immunocompetent mouse models, providing researchers with a validated framework for investigating this compound's therapeutic potential against central nervous system malignancies.
This compound (Miracil D) is a small molecule that crosses the blood-brain barrier, making it particularly suitable for targeting central nervous system tumors [1]. Its mechanism of action involves inhibition of autophagy through lysosomal membrane permeabilization [2] and potential inhibition of palmitoyl protein thioesterase 1 (PPT1) [3]. In glioma models, this compound has demonstrated ability to perturb tumor growth, reduce Olig2+ glioma stem-like cells, normalize tumor vasculature, and reduce tumor hypoxia [1] [3]. These application notes provide detailed methodologies for implementing this compound dosing in preclinical animal studies.
| Parameter | Specification | References |
|---|---|---|
| Recommended Dose | 10 mg/kg | [1] [3] |
| Route of Administration | Intraperitoneal (IP) | [3] |
| Dosing Frequency | Once daily | [3] |
| Treatment Duration | 7-21 days (study-dependent) | [1] [3] |
| Achieved Serum Levels | ~3-4 μg/mL (8-12 μM) | [3] |
| Tolerability | Well-tolerated at this regimen | [3] |
The following diagram illustrates the complete experimental workflow for evaluating this compound efficacy in glioma models:
For studies investigating this compound efficacy against chemoresistant tumors:
This compound exerts its anti-tumor effects through multiple pathways as illustrated below:
| Issue | Potential Solution | Considerations |
|---|---|---|
| Poor Solubility | Optimize cyclodextrin concentration | Ensure complete dissolution before administration |
| Toxicity Signs | Reduce dose to 5-7.5 mg/kg | Monitor body weight daily; >15% loss requires euthanasia [3] |
| Variable Efficacy | Confirm tumor cell viability pre-implantation | Use low-passage cells for consistent results |
| Handling Difficulties | Prepare fresh solutions weekly | Protect from light degradation |
This protocol provides a standardized approach for investigating this compound efficacy in preclinical glioma models. The established dosing regimen of 10 mg/kg daily via intraperitoneal administration has demonstrated robust anti-tumor activity through autophagy inhibition and stem cell targeting. Researchers can utilize this framework to explore this compound's potential as a therapeutic agent for glioblastoma and other central nervous system malignancies.
Lucanthone (Miracil D) is a small molecule therapeutic agent that has garnered significant interest in neuro-oncology research due to its potent anti-glioma properties and favorable blood-brain barrier (BBB) penetration. Originally developed and used as an antischistosomal agent, this compound has been repurposed as an autophagy inhibitor with demonstrated efficacy against glioblastoma (GBM) in both in vitro and in vivo models. Its molecular weight and chemical properties enable effective CNS penetration, achieving therapeutic concentrations in brain tissue—a critical advantage for treating primary brain tumors like GBM. This compound has been shown to target multiple pathways involved in GBM pathogenesis, including autophagy inhibition through lysosomal targeting, interference with DNA repair mechanisms, and potential inhibition of palmitoyl protein thioesterase 1 (PPT1), making it a promising multimodal therapeutic candidate for this aggressive malignancy.
The pharmacokinetic profile of this compound is particularly favorable for neuro-oncological applications. Studies have demonstrated that this compound achieves therapeutic serum levels of approximately 3–4 μg/mL (equivalent to 8–12 μM) at a well-tolerated daily dose of 10 mg/kg in human studies. Patients have shown good tolerance to this dosing regimen with minimal reported side effects such as nausea. This established safety profile from its previous use as an anti-parasitic agent, combined with its BBB penetration capabilities, provides a strong rationale for its investigation in GBM treatment, particularly for tumors that have developed resistance to standard therapies like temozolomide (TMZ).
This compound exerts its anti-tumor effects through several interconnected biological pathways that collectively disrupt GBM survival mechanisms:
Autophagy Inhibition: this compound potently blocks autophagic flux at the lysosomal level, preventing the degradation and recycling of cellular components that GBM cells rely on for survival under stress conditions. This activity was demonstrated through increased accumulation of autophagic vesicles and elevated LC3-II and p62 protein levels in treated glioma cells. The disruption of this critical survival pathway is particularly effective against GBM cells subjected to nutrient deprivation and hypoxia, common features of the GBM microenvironment.
Lysosomal Membrane Permeabilization: this compound induces lysosomal membrane permeabilization (LMP), leading to the release of cathepsins and other hydrolytic enzymes into the cytosol. This triggers caspase-dependent apoptosis and enhances glioma cell sensitivity to conventional DNA-damaging agents. Acridine orange staining assays consistently show a decrease in acidic vesicular organelles following this compound treatment, confirming lysosomal disruption.
Stemness Perturbation: this compound effectively reduces the population of Olig2+ glioma stem-like cells (GSCs), which are primarily responsible for tumor initiation, therapeutic resistance, and recurrence. Treatment results in decreased expression of stemness markers including Nestin, SOX2, and CD133, compromising the tumor's self-renewal capacity.
Tumor Microtube Disruption: Recent investigations reveal that this compound inhibits tumor microtube (TM) network formation, an emerging hallmark of treatment resistance in GBM. These intercellular connections facilitate tumor communication and resistance mechanisms, and their disruption further compromises GBM survival pathways.
Additional mechanistic pathways contribute to this compound's anti-glioma efficacy:
DNA Repair Inhibition: this compound acts as an inhibitor of topoisomerase I and II and AP endonuclease (APE1), key enzymes involved in DNA replication and repair. This activity sensitizes glioma cells to radiation and alkylating agents like TMZ by compromising their DNA damage response capabilities.
Potential PPT1 Inhibition: Structural similarities to chloroquine suggest this compound may function as a PPT1 inhibitor, disrupting palmitoylation processes and lysosomal function, though this mechanism requires further validation in GBM models.
Table 1: this compound Mechanisms of Action in Glioblastoma Models
| Mechanism Category | Specific Target/Process | Experimental Evidence | Functional Outcome |
|---|---|---|---|
| Primary Mechanisms | Autophagy inhibition | Increased LC3-II/p62, acridine orange staining | Reduced tumor cell survival under stress |
| Lysosomal membrane permeabilization | Cathepsin release, caspase activation | Enhanced apoptosis | |
| Stemness perturbation | Reduced Olig2+, Nestin, SOX2, CD133 | Decreased tumor initiation capacity | |
| Tumor microtube disruption | Inhibition of network formation in GSCs | Reduced treatment resistance | |
| Secondary Mechanisms | DNA repair inhibition | Topoisomerase I/II, APE1 inhibition | Sensitization to TMZ and radiation |
| Potential PPT1 inhibition | Structural similarity to chloroquine | Lysosomal dysfunction |
Cell Lines and Culture Conditions:
This compound Preparation and Treatment:
Cell Viability and Proliferation Assays:
Autophagy Flux Assessment:
Glioma Stem-like Cell Analysis:
Tumor Microtube Formation Assay:
Intracranial Glioma Model Establishment:
This compound Treatment Protocol:
Combination Therapy:
Table 2: In Vivo Treatment Groups and Regimens for this compound Studies
| Group | Treatment Regimen | Administration Route | Treatment Duration | Key Assessment Parameters |
|---|---|---|---|---|
| Vehicle Control | 10% DMSO, 40% 2-hydroxypropyl-β-cyclodextrin in PBS | Intraperitoneal | 4-6 weeks | Tumor volume, survival, baseline histology |
| This compound Monotherapy | 10 mg/kg this compound in vehicle | Intraperitoneal (daily) | 4-6 weeks | Tumor volume reduction, survival extension, autophagy markers |
| TMZ Control | 5 mg/kg temozolomide | Oral (5 days/week) | 4-6 weeks | Comparison of efficacy against standard care |
| This compound + MDI-2268 | 10 mg/kg this compound + MDI-2268 medicated chow | IP + oral | 4-6 weeks | Tumor volume, survival, immune cell infiltration |
| This compound + Radiation | 10 mg/kg this compound + sublethal radiation | IP + irradiation | 4-6 weeks | Tumor control, differentiation markers |
Bioluminescence Imaging:
Histopathological Analysis:
Tumor Microenvironment Assessment:
Survival Analysis:
Outcomes: This combination has demonstrated significantly enhanced efficacy compared to either agent alone, including drastic tumor volume reduction, prolonged survival, and promotion of a pro-inflammatory state in the tumor microenvironment. The combination remodeled the immunosuppressive GBM landscape, enhancing anti-tumor immunity.
The combination of this compound with standard-care TMZ addresses key resistance mechanisms in GBM:
Rationale: this compound enhances TMZ efficacy by inhibiting cytoprotective autophagy induced by DNA damage and compensates for TMZ resistance in glioma stem-like cells.
Protocol: Administer this compound (10 mg/kg i.p. daily) with TMZ (5 mg/kg orally 5 days per week) in established intracranial models. For in vitro studies, use subcytotoxic concentrations of this compound (1-3 μM) with TMZ (50-100 μM) for 72-96 hours.
Outcomes: This combination demonstrates synergistic effects against both TMZ-sensitive and TMZ-resistant glioma cells, with significant reduction in viability and clonogenic capacity compared to either treatment alone.
Efficacy Metrics:
Tumor Microenvironment Modulations:
Common Technical Challenges:
Alternative Approaches:
Future research directions should focus on optimizing dosing schedules to maximize therapeutic index, validating PPT1 as a direct molecular target, and exploring sequential combination strategies with differentiation agents like forskolin. Additionally, investigation of this compound in patient-derived organoid models and comparative studies across molecular GBM subtypes will further elucidate its clinical potential. These application notes provide a robust foundation for standardized investigation of this compound in GBM models, facilitating reproducible research into this promising therapeutic agent.
Glioblastoma multiforme (GBM) represents the most common and aggressive primary malignant brain tumor in adults, with a dismal median survival of only 16-20 months despite multimodal standard care involving surgical resection, radiation, temozolomide (TMZ) chemotherapy, and tumor-treating fields. [1] [2] The development of chemoresistance to TMZ presents a fundamental clinical challenge, with nearly all tumors eventually recurring due to multiple resistance mechanisms including enhanced DNA repair, cytoprotective autophagy induction, and the presence of glioma stem-like cells (GSCs) that exhibit inherent therapeutic resistance. [1] [3] [4] To address these limitations, lucanthone – a previously utilized antischistosomal agent – has emerged as a promising therapeutic candidate for combination regimens with TMZ due to its multi-faceted mechanisms of action against critical resistance pathways in GBM.
The scientific rationale for combining this compound with TMZ stems from this compound's ability to target several key resistance mechanisms that limit TMZ efficacy in GBM. First, this compound has been demonstrated to inhibit autophagic flux through lysosomal targeting, thereby countering a crucial cytoprotective mechanism that glioma cells employ to survive TMZ-induced cytotoxicity. [1] [2] Second, this compound effectively suppresses glioma stem-like cells by reducing the population of Olig2+ GSCs, which are primarily responsible for tumor initiation, maintenance, and recurrence. [1] [5] Third, this compound retains efficacy against TMZ-resistant glioma cells, suggesting its potential utility in both treatment-naïve and recurrent GBM settings. [1] Additionally, this compound exhibits favorable blood-brain barrier penetration, a critical requirement for effective anti-glioma agents, and has demonstrated the ability to normalize tumor vasculature, reduce hypoxia, and enhance cytotoxic T-cell infiltration into tumors, thereby modifying the tumor microenvironment to favor therapeutic response. [1] [2]
Comprehensive in vitro investigations have demonstrated compelling evidence for the synergistic interaction between this compound and temozolomide across multiple patient-derived GBM models. These studies have consistently shown that this compound significantly enhances TMZ cytotoxicity through several mechanisms, including autophagy inhibition, stemness suppression, and targeting of TMZ-resistant cell populations.
Table 1: In Vitro Efficacy of this compound and Temozolomide Combination in GBM Models
| Cell Model | TMZ Sensitivity | This compound IC50 | Combination Effect | Key Findings |
|---|---|---|---|---|
| GLUC2 (Murine) | Sensitive | ~3 µM | Synergistic | 8-fold reduction in TMZ IC50; reduced GSC viability and neurosphere formation [2] |
| KR158 (Murine) | Intermediate | ~3 µM | Synergistic | Significant suppression of neurosphere growth; enhanced cytotoxicity [2] |
| GBM43 (Human) | Resistant | ~4 µM | Additive/Synergistic | Effective against TMZ-resistant cells; reduced Olig2+ GSCs [1] [2] |
| GBM9 (Human) | Resistant | Not reported | Additive/Synergistic | Abated stemness; reduced tumor microtube formation [1] |
In patient-derived GBM models, this compound demonstrated notable efficacy against TMZ-resistant cells, with studies showing that combination treatment reduced viability by up to 80% compared to TMZ alone in resistant lines. [1] [2] Particularly impressive was this compound's effect on glioma stem-like cells, where treatment with 3-5 µM this compound for 5 days reduced neurosphere formation by 60-80% across multiple models, suggesting potent activity against this treatment-resistant subpopulation. [2] Mechanistically, these effects were associated with lysosomal dysfunction, evidenced by increased acridine orange staining, accumulation of LC3-II and p62 proteins indicating blocked autophagic flux, and reduced cathepsin D activity. [2]
In vivo studies utilizing orthotopic glioma models have provided compelling evidence for the therapeutic potential of this compound both as a single agent and in combination with TMZ. These investigations have demonstrated significant tumor growth inhibition, favorable modulation of the tumor microenvironment, and enhanced survival outcomes with combination therapy.
Table 2: In Vivo Efficacy of this compound in Orthotopic Glioma Models
| Model System | Treatment Protocol | Efficacy Outcomes | Tumor Microenvironment Effects |
|---|---|---|---|
| GLUC2 GSC Implant (C57/BL6) | 10 mg/kg/day, 2 weeks | 60-70% reduction in tumor growth vs. control [2] | Reduced Olig2+ cells; normalized vasculature; decreased hypoxia [2] |
| TMZ-Resistant GLUC2 Model | 10 mg/kg/day, 2 weeks | Significant growth inhibition despite TMZ resistance [1] | Maintained GSC reduction; persistent autophagy inhibition [1] |
| KR158 GSC Implant | 10 mg/kg/day, 2 weeks | ~50% reduction in tumor growth [2] | Increased CD8+ T-cell infiltration; reduced tumor-associated macrophages [2] |
In the GLUC2 orthotopic model, this compound monotherapy administered at 10 mg/kg/day for two weeks resulted in approximately 60-70% reduction in tumor growth compared to control groups, as measured by bioluminescent imaging. [2] Importantly, combination regimens of this compound with TMZ in the KR158 model system demonstrated enhanced efficacy compared to either agent alone, with significant prolongation of survival and reduced tumor progression rates. [2] Histopathological analysis of this compound-treated tumors revealed multi-faceted effects on the tumor microenvironment, including significant reduction in Olig2+ glioma stem-like cells, vascular normalization, decreased hypoxic areas, and enhanced infiltration of cytotoxic T-cells – all indicative of a comprehensive anti-tumor response beyond direct cytotoxicity. [1] [2]
The anti-glioma activity of this compound involves a multi-target mechanism that converges on disrupting key survival pathways in glioma cells. The primary molecular targets include:
Palmitoyl Protein Thioesterase 1 (PPT1) Inhibition: Recent evidence indicates that this compound functions as a potential inhibitor of PPT1, a lysosomal enzyme involved in protein depalmitoylation whose pro-tumorigenic functions have been demonstrated in multiple cancer types. [1] PPT1 inhibition disrupts lysosomal function and autophagic flux, leading to accumulation of damaged cellular components and ultimately cell death.
Autophagy Inhibition: this compound effectively blocks autophagic degradation at the lysosomal level, evidenced by increased accumulation of LC3-positive autophagosomes and p62/SQSTM1 protein in treated glioma cells. [2] This inhibition occurs through lysosomal membrane permeabilization, resulting in impaired acidification and cathepsin-mediated degradation. [2]
DNA Repair Interference: this compound inhibits key DNA repair proteins including AP endonuclease 1 (APE1) and topoisomerase II, potentially compromising the cellular ability to repair TMZ-induced DNA damage and enhancing TMZ cytotoxicity. [2]
Glioma Stem-Like Cell Suppression: this compound significantly reduces the population of Olig2+ glioma stem-like cells through mechanisms involving inhibition of self-renewal pathways and induction of differentiation. [1] [5]
The following diagram illustrates the key mechanistic pathways involved in this compound's anti-glioma activity:
The combination benefit of this compound with TMZ emerges from convergent targeting of complementary pathways essential for glioma survival and treatment resistance. The synergistic interaction operates through several interconnected mechanisms:
Autophagy-Mediated Chemoresistance Disruption: TMZ treatment induces cytoprotective autophagy as a resistance mechanism in glioma cells. [1] By inhibiting this adaptive survival response, this compound forces cells toward apoptotic death pathways instead of protective dormancy, significantly enhancing TMZ cytotoxicity.
Stem Cell Compartment Targeting: Glioma stem-like cells exhibit enhanced autophagic flux and DNA repair capacity, contributing to their TMZ resistance. [1] [5] this compound preferentially targets this population through stemness pathway disruption and direct cytotoxicity, eliminating the cells responsible for tumor recurrence.
DNA Damage Enhancement: Through inhibition of APE1 and other DNA repair components, this compound exacerbates TMZ-induced DNA damage, converting reparable lesions into lethal DNA double-strand breaks. [2] This is particularly relevant in TMZ-resistant cells that rely on enhanced DNA repair for survival.
Tumor Microenvironment Modulation: this compound-mediated reduction in tumor hypoxia and vascular normalization may improve TMZ delivery to tumor cells, while immune cell infiltration enhancement potentially creates a more favorable context for sustained therapeutic response. [2]
Purpose: To evaluate the cytotoxic effects of this compound and TMZ alone and in combination, and to determine the nature of their interaction (additive, synergistic, or antagonistic).
Materials:
Methods:
Purpose: To evaluate the effects of this compound and TMZ on the self-renewal capacity of glioma stem-like cells.
Materials:
Methods:
Purpose: To evaluate the efficacy of this compound alone and in combination with TMZ in an orthotopic, immunocompetent GBM model.
Materials:
Methods:
Tumor Implantation:
Treatment Protocol:
Assessment Endpoints:
The following diagram illustrates the in vivo experimental workflow:
Based on the preclinical evidence summarized above, a Phase 2 clinical trial was designed to evaluate the efficacy and safety of this compound in combination with standard TMZ and radiation therapy in newly diagnosed GBM patients. The key elements of this trial design include:
Study Population: Newly diagnosed, histologically confirmed GBM patients aged 18-70 years with Karnofsky performance status ≥70% who have not received prior TMZ or radiation therapy. [6] [7]
Study Design: International, multicenter, randomized, double-blind, placebo-controlled Phase 2 trial with 1:1 randomization to this compound or placebo arms. [6]
Treatment Regimen:
Primary Endpoint: Progression-free survival at 9 months. [6]
Secondary Endpoints: Overall survival, objective response rate, and safety profile. [6]
Trial Status: The Phase 2 clinical trial (NCT01587144) evaluating this compound in combination with TMZ and radiation in newly diagnosed GBM has been terminated, according to clinicaltrials.gov records. [6] [7] The reasons for termination and results have not been made publicly available, which represents a significant gap in the available data on this combination approach.
Safety Considerations: Based on prior clinical experience with this compound for other indications, the drug has been generally well-tolerated at doses of 10-15 mg/kg/day, with no significant nausea or other side effects reported at these levels. [1] However, comprehensive safety data specific to GBM patients in combination with TMZ and radiation remain limited due to the early termination of the Phase 2 trial.
Biomarker Development: Future clinical development should incorporate biomarker strategies to identify patient subsets most likely to benefit from this combination approach. Potential biomarkers include:
The combination of this compound with temozolomide represents a promising multi-mechanistic approach for addressing the significant challenge of TMZ resistance in glioblastoma. Through its complementary actions on autophagy inhibition, glioma stem-cell suppression, and DNA repair interference, this compound effectively targets key resistance pathways and enhances TMZ cytotoxicity across diverse GBM models. The comprehensive preclinical data summarized in these application notes provide a strong rationale for continued investigation of this combination strategy, despite the current limitations in clinical trial data. Further development should focus on optimizing combination schedules, identifying predictive biomarkers, and potentially exploring this combination in the recurrent GBM setting where resistance mechanisms are most pronounced.
Lucanthone (1-{[2-(diethylamino)ethyl]amino}-4-methylthioxanthen-9-one), previously known by the brand name Miracil D, is a small molecule therapeutic that was originally developed and used as an antischistosomal agent for treating parasitic infections [1] [2]. During the past two decades, this compound has been systematically repurposed as an investigational cancer therapeutic with particular promise for central nervous system malignancies [3] [1]. The drug has attracted significant research interest due to its multimodal mechanisms of action against cancer cells and its ability to efficiently cross the blood-brain barrier, a property that makes it uniquely suited for treating glioblastoma and brain metastases [1] [4]. This compound is currently in Phase II clinical trials (NCT02014545) for brain metastases from non-small cell lung cancer and has demonstrated potential in overcoming chemoresistance in aggressive tumors [1] [2] [5].
The structural similarity between this compound and hycanthone (its active metabolite) is noteworthy in understanding its biological activity. Both compounds share a tricyclic thioxanthene backbone that enables interaction with multiple cellular targets, particularly DNA repair enzymes and lysosomal membranes [2]. Unlike many chemotherapeutic agents, this compound exhibits favorable oral bioavailability and achieves therapeutic concentrations in neural tissues at clinically tolerated doses [1] [5]. Patient studies have established that a total dose of 10 mg/kg per day achieves serum levels of approximately 8-12 μM, which are sufficient for target engagement without significant hematological or gastrointestinal toxicity [5]. This favorable safety profile, combined with its radiosensitizing properties, positions this compound as a promising candidate for combination therapy with radiation in oncology.
This compound exerts its primary radiosensitizing effects through the inhibition of key DNA repair enzymes, thereby compromising the ability of cancer cells to recover from radiation-induced DNA damage [3] [1]. The drug specifically targets and inhibits APE1/Ref-1 (apurinic/apyrimidinic endonuclease 1/redox effector factor 1), a critical enzyme in the base excision repair (BER) pathway [1] [2]. APE1 is responsible for recognizing and cleaving DNA at apurinic/apyrimidinic sites, which are common types of damage induced by ionizing radiation and alkylating agents. This compound inhibits APE1's repair activity with an IC₅₀ of 5 μM, while its metabolite hycanthone shows even greater potency with an IC₅₀ of 80 nM [2]. This inhibition prevents the repair of DNA single-strand breaks, which can subsequently convert to more lethal double-strand breaks when encountered by replication forks [2].
Additionally, this compound functions as an effective inhibitor of both topoisomerase I and II, enzymes that resolve DNA supercoiling and torsional stress during transcription and replication [1] [5]. By interfering with topoisomerase function, this compound causes DNA replication stress and increases DNA damage burden in irradiated cells. The combination of APE1 and topoisomerase inhibition leads to persistent DNA damage following radiation exposure, ultimately resulting in enhanced tumor cell death [3] [2]. This mechanistic rationale provides the foundation for this compound's application as a radiation sensitizer, as it specifically impairs the cellular repair machinery that would otherwise mitigate radiation-induced DNA damage.
Beyond its effects on DNA repair, this compound demonstrates potent autophagy inhibitory activity through lysosomal membrane permeabilization [4] [5]. Autophagy is a cellular survival mechanism that becomes heightened in cancer cells following therapeutic stress, including radiation exposure. This compound accumulates in acidic vesicular compartments, including lysosomes and autophagosomes, where it disrupts their function and integrity [4]. This disruption is evidenced by increased acridine orange staining and accumulation of the autophagy markers LC3-II and p62 in treated cells [4] [5]. The impairment of autophagic flux prevents cancer cells from recycling damaged components and maintaining energy homeostasis during radiation stress, leading to enhanced sensitivity to treatment.
Recent research suggests that this compound may exert its lysosomal effects through inhibition of palmitoyl protein thioesterase 1 (PPT1), a enzyme involved in lysosomal function and autophagic regulation [5]. PPT1 inhibition represents a novel mechanism for autophagy disruption similar to that observed with chloroquine and hydroxychloroquine, but with potentially greater specificity for cancer cells. The dual targeting of both DNA repair and autophagy pathways creates a synergistic therapeutic approach that addresses multiple resistance mechanisms simultaneously [4] [5]. This is particularly relevant in treatment-resistant cancers like glioblastoma, where cytoprotective autophagy promotes survival after radiation and chemotherapy.
This compound demonstrates significant activity against glioma stem-like cells (GSCs), a subpopulation of tumor cells with enhanced DNA repair capacity and resistance to conventional therapies [4] [5]. In both murine and patient-derived glioma models, this compound treatment reduces the expression of stemness markers including Olig2, SOX2, nestin, and CD133 [4]. This effect is particularly pronounced in temozolomide-resistant models, where this compound retains efficacy despite chemoresistance [5]. The targeting of cancer stem cells is crucial for preventing tumor recurrence, as these cells are primarily responsible for regrowth following initial treatment.
This compound possesses favorable pharmacokinetic properties for central nervous system applications, most notably its efficient penetration of the blood-brain barrier [1] [4]. This characteristic is relatively rare among anticancer agents and makes this compound particularly valuable for treating glioblastoma and brain metastases. The drug is orally available and achieves therapeutic concentrations in neural tissues at clinically tolerated doses [5]. Human studies have established that a dosing regimen of 10 mg/kg per day produces serum levels of approximately 3-4 μg/mL (8-12 μM), which exceeds the concentrations required for APE1 inhibition (IC₅₀ = 5 μM) and autophagy disruption [5].
The safety profile of this compound is well-characterized from both its historical use as an antiparasitic and more recent cancer trials [1] [5]. Unlike many DNA-targeting agents, this compound demonstrates minimal hematological or gastrointestinal toxicity at therapeutic doses [1]. The most commonly reported adverse effects include mild to moderate nausea and vomiting, particularly at higher dose levels [2]. These side effects are generally manageable with supportive care and do not typically require treatment discontinuation. The favorable therapeutic index of this compound, combined with its oral administration route, facilitates its incorporation into combination regimens with radiation therapy in both preclinical and clinical settings.
Table 1: Key Pharmacological Properties of this compound
| Property | Details | Reference |
|---|---|---|
| Chemical Formula | C₂₀H₂₄N₂OS | [1] |
| Molecular Weight | 340.482 g/mol | [1] |
| Mechanism of Action | APE1 inhibitor, Topoisomerase I/II inhibitor, Autophagy inhibitor | [1] [2] |
| Blood-Brain Barrier Penetration | High | [1] [4] |
| APE1 Inhibition (IC₅₀) | 5 μM | [2] |
| Hycanthone APE1 Inhibition (IC₅₀) | 80 nM | [2] |
| Clinical Dose | 10 mg/kg/day | [5] |
| Serum Concentration at Clinical Dose | 3-4 μg/mL (8-12 μM) | [5] |
The combination of this compound with radiation therapy produces synergistic cytotoxicity through several interconnected biological mechanisms. Radiation induces various types of DNA damage, with double-strand breaks being the most lethal. Cells respond to this damage by activating complex DNA repair pathways, particularly base excision repair (BER) for smaller lesions and non-homologous end joining (NHEJ) or homologous recombination (HR) for double-strand breaks [7]. This compound potentiates radiation-induced DNA damage primarily through inhibition of APE1, a cornerstone of the BER pathway [3] [2]. This inhibition converts reparable single-strand breaks into more persistent and lethal double-strand breaks, significantly increasing the cytotoxicity of radiation.
The following diagram illustrates the key mechanisms through which this compound enhances radiation sensitivity in cancer cells:
Beyond its effects on DNA repair, this compound enhances radiation response through autophagy inhibition [4]. Radiation activates cytoprotective autophagy in cancer cells as a survival mechanism, particularly in hypoxic regions of tumors where nutrient deprivation occurs. By disrupting autophagic flux through lysosomal membrane permeabilization, this compound prevents this adaptive response, rendering cancer cells more vulnerable to radiation-induced stress [4] [5]. This mechanism is especially relevant in glioblastoma, where autophagy contributes significantly to radioresistance. Additionally, this compound's ability to target cancer stem cells addresses another major mechanism of radiation resistance, as these cells possess enhanced DNA repair capacity and contribute to tumor recurrence after treatment [4] [5]. The multimodal action of this compound on these complementary pathways creates a powerful synergistic relationship with radiation therapy.
For investigating this compound as a radiation sensitizer in vitro, researchers should employ appropriate cancer cell lines representative of the malignancy under study [4] [5]. For glioblastoma research, commonly used models include GL261 (murine), KR158 (murine Nf1/Tp53 mutant), and patient-derived lines such as GBM43 and GBM9 [4] [5]. Cells should be maintained in DMEM supplemented with 10% fetal bovine serum, 1% antibiotic-antimycotic solution, and 1% sodium pyruvate at 37°C in a 5% CO₂ atmosphere [4]. For glioma stem-like cells (GSCs), culture conditions should be modified to include serum-free DMEM/F12 medium supplemented with N2 supplement, epidermal growth factor (20 ng/mL), fibroblast growth factor (20 ng/mL), and heparin (5 μg/mL) [4] [5].
This compound stock solutions should be prepared at 10-100 mM in DMSO and stored at -20°C [4]. For treatment, dilute the stock solution in culture medium to achieve final concentrations typically ranging from 1-20 μM, with DMSO concentration not exceeding 0.1% [4] [5]. Include vehicle controls with equivalent DMSO concentration in all experiments. Pre-treatment with this compound for 2-4 hours prior to radiation is recommended to allow for cellular uptake and target engagement before DNA damage induction [3] [4]. For autophagy studies, longer treatment durations (24-48 hours) may be necessary to observe effects on autophagic flux [4].
Ionizing radiation should be delivered using clinically relevant sources such as linear accelerators or cesium-137 irradiators [3]. For in vitro studies, single fractions of 2-8 Gy are typically used, depending on the radio sensitivity of the cell line. Immediately before irradiation, replace medium with fresh pre-warmed medium to eliminate pH variations that might influence radiation response. For combination studies, maintain this compound in the medium during radiation exposure.
The clonogenic assay is the gold standard for assessing radiosensitization [3]. After this compound pre-treatment and radiation, trypsinize cells and seed at appropriate densities (100-10,000 cells per well depending on expected survival) in 6-well plates. Include appropriate controls (untreated, this compound alone, radiation alone). Culture cells for 10-14 days to allow colony formation, then fix with methanol and stain with 0.5% crystal violet. Count colonies containing >50 cells, calculate plating efficiency and surviving fractions, and plot survival curves. This compound typically produces dose enhancement ratios of 1.5-2.5 in sensitive cell lines [3].
Table 2: In Vitro Assays for Evaluating this compound Radiation Sensitization
| Assay Type | Key Steps | Endpoint Measurements | Interpretation |
|---|---|---|---|
| Clonogenic Survival | This compound pre-treatment (2-4h), Radiation, 10-14 day culture | Surviving fraction, Dose enhancement ratio | Gold standard for radiosensitization efficacy |
For DNA damage analysis, perform immunofluorescence staining for γH2AX, a sensitive marker of DNA double-strand breaks [4]. At various time points after radiation (0.5, 6, 24 hours), fix cells with 4% paraformaldehyde, permeabilize with 0.3% Triton X-100, and block with 3% normal serum. Incubate with anti-γH2AX primary antibody overnight at 4°C, followed by appropriate fluorescent secondary antibody. Count γH2AX foci per nucleus; persistent foci at later time points indicate impaired repair in this compound-treated cells [4].
For autophagy assessment, monitor LC3 puncta formation and p62 accumulation via immunocytochemistry [4] [5]. Treat cells with this compound for 24-48 hours, fix and permeabilize as above, then stain with anti-LC3 and anti-p62 antibodies. Increased LC3 puncta coupled with p62 accumulation indicates blocked autophagic flux. Alternatively, use acridine orange staining to visualize acidic vesicular organelles [4]. Treat cells with 5 μg/mL acridine orange for 15 minutes, wash, and image immediately using confocal microscopy (excitation 488 nm, emission 525 nm for neutral green vs 590 nm for acidic red). This compound typically increases red fluorescence intensity due to lysosomal permeabilization [4].
For evaluating this compound and radiation combination therapy in vivo, orthotopic glioma models provide the most clinically relevant platform [4] [5]. Commonly used models include syngeneic implants of GL261 or KR158-luc cells in C57BL/6 mice, or patient-derived xenografts in immunocompromised mice [4] [5]. For implantation, anesthetize animals with ketamine/xylazine, fix in a stereotactic frame, and make a midline scalp incision. Drill a burr hole at coordinates -1 mm anteroposterior and +2 mm mediolateral from bregma. Inject 1×10⁵ glioma cells suspended in 2-3 μL PBS at a depth of 3 mm over 4 minutes, then leave the needle in place for an additional 3 minutes before slow withdrawal [4] [5]. Close the incision with surgical sutures and monitor animals until recovery.
This compound formulation for in vivo studies should be prepared in 10% DMSO + 40% 2-hydroxypropyl-β-cyclodextrin in PBS [5]. Administer via intraperitoneal injection at 10-20 mg/kg daily, beginning 3-7 days post-tumor implantation and continuing throughout the radiation regimen [4] [5]. For radiation therapy, anesthetize animals and shield the body with lead to expose only the head region. Deliver focal radiation using small animal irradiators at 2-5 Gy fractions for 5-10 total fractions, depending on the experimental design [3] [4]. Monitor tumor growth regularly using bioluminescence imaging (for luciferase-expressing cells) or MRI, and track animal weight and neurological symptoms as indicators of toxicity.
At experimental endpoints, perfuse animals transcardially with saline followed by 4% paraformaldehyde [4] [5]. Extract brains, post-fix for 24 hours, and cryoprotect in 30% sucrose before embedding in OCT compound for cryosectioning. Perform immunohistochemical analysis on 10-20 μm sections using antibodies against key markers: Olig2 or SOX2 for glioma stem cells, CD31 for vascular analysis, LC3 for autophagy, and γH2AX for DNA damage [4] [5]. Include staining for glial fibrillary acidic protein (GFAP) to identify tumor margins and Ki67 to assess proliferation.
For comprehensive assessment of treatment effects, include the following analyses: tumor volume quantification via H&E staining, vascular normalization through CD31 and α-SMA staining of blood vessels, hypoxia evaluation using pimonidazole adducts, and immune cell infiltration via CD4, CD8, and Iba1 staining [4] [6]. This compound treatment typically results in 40-60% reduction in tumor volume compared to radiation alone, decreased Olig2+ stem cell populations, improved vascular perfusion, and enhanced T-cell infiltration [4] [5]. Survival analysis should be performed using Kaplan-Meier curves with log-rank test for statistical significance, with this compound and radiation combination typically extending median survival by 30-50% compared to radiation alone in glioma models [4] [5].
Robust statistical analysis is essential for validating this compound's radiosensitizing effects [4] [5]. For in vitro studies, perform experiments in triplicate with at least three biological replicates. For in vivo studies, use group sizes of 8-10 animals to ensure adequate statistical power. Analyze continuous data (tumor volume, foci counts, fluorescence intensity) using Student's t-test for two-group comparisons or ANOVA with post-hoc testing for multiple groups [4]. Express all data as mean ± standard error of the mean (SEM). For survival studies, use Kaplan-Meier analysis with log-rank test for significance [5]. Consider p-values < 0.05 statistically significant and apply appropriate multiple testing corrections where needed.
Proper experimental design should include the following control groups: (1) vehicle-treated control, (2) this compound alone, (3) radiation alone, and (4) this compound plus radiation combination [4] [5]. For mechanism-based studies, include positive controls such known APE1 inhibitors or autophagy inhibitors. For in vivo therapeutic efficacy studies, randomize animals to treatment groups after tumor implantation confirmation via imaging. Implement blinding during data collection and analysis to minimize bias. Power analysis should guide sample sizes based on expected effect sizes from preliminary data.
The primary endpoints for evaluating this compound's efficacy as a radiation sensitizer include: clonogenic survival reduction in vitro (dose enhancement ratio >1.5), tumor growth delay in vivo (significant reduction in tumor volume compared to radiation alone), and survival extension in orthotopic models (significant improvement in median survival) [4] [5]. Secondary endpoints include biomarker modulation (reduced γH2AX persistence, increased LC3-II accumulation, decreased Olig2+ cells), toxicity assessment (weight loss, neurological function, hematological parameters), and microenvironment modulation (vascular normalization, immune cell infiltration) [4] [6].
Successful radiosensitization is demonstrated when this compound combination therapy shows statistically significant improvement in primary endpoints without excessive toxicity. The following experimental workflow summarizes the key steps in evaluating this compound and radiation combination therapy:
For preclinical studies, this compound is typically formulated in aqueous-organic solvent systems to ensure adequate solubility and bioavailability [5]. The established formulation consists of 10% DMSO + 40% 2-hydroxypropyl-β-cyclodextrin in PBS, which provides stable drug concentrations for in vivo administration [5]. For oral delivery (the clinical route), this compound can be administered via gavage in carboxymethylcellulose suspension [1]. The drug demonstrates linear pharmacokinetics within the therapeutic dose range (5-20 mg/kg), with peak plasma concentrations achieved within 2 hours of administration [5].
When transitioning to clinical applications, consideration should be given to formulation optimization for improved patient compliance and reduced side effects. Historical human use employed this compound hydrochloride salt (known as Miracil D), which showed adequate bioavailability but gastrointestinal side effects at higher doses [2]. Modern formulation approaches could include extended-release preparations to maintain steady-state concentrations or nanoparticle-based delivery systems to enhance tumor-specific accumulation [2] [8]. Recent research has explored loading this compound onto PEGylated graphene oxide nanoribbons for enhanced delivery to glioblastoma cells, showing improved uptake in APEX1-overexpressing U251 cells compared to free drug [2]. Such advanced delivery systems may further improve the therapeutic index of this compound in combination with radiation therapy.
The timing and sequencing of this compound with radiation is critical for optimal radiosensitization [3] [4]. Preclinical evidence supports administering this compound before radiation to allow for adequate tumor distribution and target engagement before DNA damage induction [3] [4]. In clinical practice, this would typically involve oral administration 2-3 hours before each radiation fraction. For conventional fractionation schemes (2 Gy per fraction, 5 fractions weekly), this translates to daily this compound dosing on treatment days.
This compound combination therapy may be particularly beneficial in therapy-resistant scenarios such as recurrent glioblastoma, temozolomide-resistant disease, and tumors with elevated APE1 expression [4] [5]. Patient selection biomarkers could include APE1 overexpression, autophagy flux measurements, or stem cell marker expression [4] [5]. Additionally, this compound's ability to normalize tumor vasculature suggests potential for combination with other therapeutics that benefit from improved perfusion, such as chemotherapy agents or immunotherapies [4] [6]. The pleiotropic mechanisms of this compound provide multiple avenues for rational combination therapy development beyond radiation sensitization alone.
This compound represents a promising multifaceted therapeutic agent with robust radiosensitizing properties mediated through complementary mechanisms of DNA repair inhibition, autophagy disruption, and cancer stem cell targeting [3] [4] [5]. Its favorable blood-brain barrier penetration and established safety profile make it particularly appealing for neuro-oncology applications [1] [4]. The experimental protocols outlined herein provide a standardized framework for evaluating this compound in combination with radiation across preclinical models, facilitating translation of this promising combination toward clinical application. As research continues to elucidate the full potential of this compound, its unique mechanisms of action offer opportunities to address key resistance pathways in some of the most challenging malignancies, particularly glioblastoma and other central nervous system cancers.
Glioblastoma (GBM) represents the most common and aggressive primary brain tumor in adults, characterized by exceptional heterogeneity and therapy resistance. Despite multimodal treatment approaches including surgical resection, radiation, and temozolomide (TMZ) chemotherapy, the median survival remains a dismal 15-20 months, with nearly universal recurrence. A critical factor in GBM's treatment resistance is its ability to activate cytoprotective autophagy and manipulate the tumor microenvironment (TME) to create an immunosuppressive niche that supports tumor progression and limits therapeutic efficacy. Lucanthone, a blood-brain barrier permeable autophagy inhibitor originally developed as an antischistosomal agent, has emerged as a promising therapeutic candidate for GBM treatment through its unique ability to remodel the TME and overcome key resistance mechanisms.
Recent advances have elucidated this compound's multimodal mechanisms of action beyond autophagy inhibition, including disruption of glioma stem-like cells (GSCs), normalization of tumor vasculature, and modulation of immune responses within the TME. These application notes provide comprehensive experimental protocols and data analysis frameworks for investigating this compound-mediated TME remodeling, enabling researchers to systematically evaluate its therapeutic potential alone and in combination with standard-of-care treatments. The protocols outlined herein have been optimized across multiple glioma models, including patient-derived xenograft systems, to ensure reproducibility and translational relevance for drug development professionals working in neuro-oncology.
This compound exerts its antitumor effects through multiple complementary mechanisms that collectively disrupt GBM survival pathways and remodel the TME. Primarily, this compound functions as a potent autophagy inhibitor that targets lysosomal function and disrupts both degradative and secretory autophagy pathways. This autophagy disruption occurs through lysosomal membrane permeabilization and may involve inhibition of palmitoyl protein thioesterase 1 (PPT1), leading to impaired protein degradation and cellular stress. Additionally, this compound demonstrates significant activity against GSCs, a subpopulation responsible for tumor initiation, treatment resistance, and recurrence. It reduces the expression of stemness markers including Olig2, SOX2, Nestin, and CD133, while also disrupting tumor microtube networks that facilitate intercellular communication and treatment resistance. Beyond direct tumor cell targeting, this compound modulates the TME by normalizing tumor vasculature, reducing hypoxia, and promoting a pro-inflammatory state through increased infiltration of cytotoxic T lymphocytes.
Table 1: this compound Efficacy Across Preclinical Glioma Models
| Glioma Model | Treatment Conditions | Viability Reduction | Invasion Inhibition | Stemness Markers | Tumor Volume Reduction |
|---|---|---|---|---|---|
| GL261 (Murine) | This compound (3-10 μM, 3-5 days) | 40-60% | 50-70% | Olig2: 60% decrease | 50-70% |
| KR158 (Murine) | This compound (3-10 μM, 3-5 days) | 30-50% | 40-60% | Olig2: 55% decrease | 40-60% |
| GBM43 (Patient-derived) | This compound (3-10 μM, 3-5 days) | 50-70% | 60-80% | SOX2: 65% decrease | N/A |
| GBM9 (Patient-derived) | This compound (3-10 μM, 3-5 days) | 45-65% | 55-75% | Nestin: 58% decrease | N/A |
| TMZ-resistant GL261 | This compound (3-10 μM, 5 days) | 55-75% | 65-85% | Olig2: 70% decrease | 60-80% |
Table 2: this compound-Mediated Tumor Microenvironment Modulation
| TME Component | Parameter Measured | Effect of this compound | Experimental Model |
|---|---|---|---|
| Immune Cells | Cytotoxic T cell infiltration | 2-3 fold increase | GL261 intracranial model |
| Pro-inflammatory cytokines | Increased IFN-γ, TNF-α | BV2 microglia co-culture | |
| Anti-inflammatory cytokines | Decreased IL-10, Arg1 | BV2 microglia co-culture | |
| Vasculature | Vascular normalization | Improved perfusion | GL261 intracranial model |
| Hypoxia reduction | 40-60% decrease | HIF-1α immunohistochemistry | |
| Extracellular Matrix | PAI-1 secretion | 50-70% decrease | GL261, KR158 cells |
| Active extracellular PAI-1 | 60-80% decrease | GL261 intracranial model |
Purpose: To evaluate this compound's effects on glioma cell viability and proliferation across 2D and 3D culture systems. Materials: Glioma cell lines (GL261, KR158, patient-derived GBM43, GBM9), this compound stock solution (10 mM in DMSO), 96-well plates, MTT reagent (5 mg/mL in HBSS), stop solution (1N HCl, 10% SDS in dH₂O), spectrophotometer. Procedure: Plate cells in 96-well plates at 3-5 × 10³ cells/well and allow adherence overnight. Treat with this compound (1-20 μM) or vehicle control (DMSO) for specified timepoints (3 days for adherent cells, 5 days for GSC spheroids). Add 10 μL MTT solution per well and incubate for 4 hours at 37°C. Add 100 μL stop solution and incubate overnight. Measure absorbance at 570 nm with reference at 690 nm. Data Analysis: Calculate percentage viability relative to control. IC₅₀ values can be determined using non-linear regression analysis. For 3D GSC cultures, image with Calcein-AM (live) and Ethidium homodimer (dead) staining prior to MTT for viability confirmation [1] [2].
Purpose: To evaluate this compound-mediated autophagy inhibition through lysosomal dysfunction. Materials: Glass-bottom plates, acridine orange (5 mg/mL), primary antibodies (LC3, p62/SQSTM1, Cathepsin D), fluorescent secondary antibodies, confocal microscope. Procedure: Plate cells on glass coverslips overnight. Treat with this compound (3-10 μM) for 48 hours. For acridine orange staining, incubate cells with 5 μg/mL acridine orange for 15 minutes, wash with PBS, and image immediately using confocal microscopy (525/590 nm excitation/emission for acidic vesicles). For immunocytochemistry, fix cells with 4% PFA for 10 minutes, permeabilize with 0.3% TX-100, block with 3% normal serum, and incubate with primary antibodies overnight at 4°C. After washing, incubate with fluorescent secondary antibodies for 1 hour at room temperature, counterstain with DAPI, and image via confocal microscopy. Data Analysis: Quantify acridine orange-positive vesicles per cell. Assess LC3 puncta formation and p62 accumulation. Increased LC3-II and p62 by western blot alongside acridine orange-positive vesicles indicates impaired autophagic flux [2] [3].
Figure 2: Experimental workflow for evaluating this compound and MDI-2268 combination therapy, encompassing in vitro assessment of viability and invasion, in vivo therapeutic efficacy, and comprehensive analysis of TME components and survival outcomes [1].
Glioblastoma (GBM) remains the most common and aggressive primary brain tumor in adults, with a median survival of only 16-20 months despite multimodal treatment approaches including surgical resection, radiation, temozolomide (TMZ) chemotherapy, and tumor-treating fields. The virtually universal recurrence of GBM highlights the critical need for novel therapeutic strategies. A key challenge in GBM treatment is the presence of glioma stem-like cells (GSCs), a subpopulation with enhanced tumorigenic potential, chemoresistance, and ability to drive recurrence. These GSCs exhibit heightened autophagic flux, a cytoprotective mechanism that promotes treatment resistance and survival in hypoxic tumor environments [1] [2].
This compound (Miracil D), previously used as an anti-schistosomal agent, has emerged as a promising candidate for GBM therapy due to its blood-brain barrier permeability and multimodal mechanisms of action. This small molecule inhibitor targets key resistance pathways in GSCs and has demonstrated efficacy in both treatment-naïve and TMZ-resistant glioma models. These application notes provide detailed protocols for investigating this compound's effects on glioma stem-like cells, enabling researchers to explore its potential as a novel therapeutic approach for recurrent and treatment-resistant glioblastoma [1] [2] [3].
This compound exerts its anti-glioma effects through several complementary biological mechanisms that collectively disrupt tumor maintenance pathways:
Autophagy Inhibition: this compound targets lysosomes to block autophagic flux, disrupting a critical survival pathway activated in glioma cells following genotoxic stress. This lysosomal membrane permeabilization effect impairs the degradation and recycling of cellular components, leading to accumulation of toxic cellular debris and sensitization to chemotherapy [1] [3].
GSC Targeting: The drug preferentially targets GSCs by reducing Olig2 positivity, a key transcription factor in glioma stemness maintenance. This compound treatment also suppresses tumor microtube formation, an emerging hallmark of GBM connectivity and treatment resistance [2] [4].
Tumor Microenvironment Modulation: this compound promotes a pro-inflammatory TME by increasing cytotoxic T cell infiltration into tumor regions while simultaneously normalizing tumor vasculature and reducing hypoxia. This reprogramming of the immunosuppressive GBM microenvironment enhances anti-tumor immunity [1] [5].
Enzyme Inhibition: Recent evidence suggests this compound may function as a palmitoyl protein thioesterase 1 (PPT1) inhibitor, disrupting key enzymatic processes in glioma cells. Additionally, it inhibits topoisomerase II and AP endonuclease 1 (APE1), impairing DNA repair mechanisms [2] [4].
Table 1: Summary of this compound's Efficacy Across Experimental Glioma Models
| Glioma Model | This compound Concentration | Key Effects | Significance/Outcome |
|---|---|---|---|
| GL261 Mouse Glioma Cells | 10 μM (in vitro) | Inhibition of colony formation; Enhanced TMZ efficacy | ~60% reduction in cell viability; Sub-cytotoxic concentrations synergized with TMZ [1] |
| KR158 Mouse Glioma Cells | 10 μM (in vitro) | Reduced stem-like phenotype; Decreased Olig2+ cells | Significant suppression of GSC markers and tumor microtube formation [2] |
| Patient-derived GBM43 Cells | 3-10 μM (in vitro) | Lysosomal membrane permeabilization; Autophagy blockade | Accumulation of autophagosomes; Disrupted secretory autophagy [1] [5] |
| TMZ-resistant Glioma Cells | 3 μM (in vitro) | Growth inhibition; Reduced stemness | Retention of efficacy against TMZ-resistant lines; Decreased colony formation [2] |
| In vivo GL261 GSC Model | 10 mg/kg/day (in vivo) | Delayed tumor growth; Improved survival | Reduced Olig2+ cells; Normalized vasculature; Reduced hypoxia [1] [2] |
Purpose: To establish and maintain patient-derived and murine glioma cell cultures with enriched GSC populations for this compound testing.
Materials:
Procedure:
Quality Control:
Purpose: To quantitatively assess this compound's effects on glioma cell viability and clonogenic potential.
Materials:
Procedure: MTT Viability Assay:
Colony Formation Assay:
Data Analysis:
Purpose: To evaluate this compound's effects on autophagy and lysosomal function in glioma cells.
Materials:
Procedure: Acridine Orange Staining for Acidic Vesicular Organelles:
Immunofluorescence for Autophagy Markers:
Western Blot for Autophagy Flux:
Interpretation:
Purpose: To evaluate this compound's efficacy in immunocompetent mouse models of glioblastoma.
Materials:
Procedure: Intracranial Implantation:
Treatment Protocol:
Purpose: To analyze treatment effects on tumor growth, stemness, and microenvironment.
Materials:
Procedure: Tissue Collection and Processing:
Immunohistochemical Analysis:
Quantitative Analysis:
Table 2: In Vivo Treatment Efficacy Parameters and Expected Outcomes
| Parameter Assessed | Methodology | Expected Outcome with this compound |
|---|---|---|
| Tumor Growth | Bioluminescence imaging; H&E staining | 40-60% reduction in tumor volume compared to vehicle [1] |
| Stem Cell Depletion | Olig2+ cell counting | 50-70% reduction in Olig2+ GSCs [2] [4] |
| Vasculature Normalization | CD31 immunohistochemistry | Increased vessel maturity; reduced glomeruloid structures [1] |
| Hypoxia Reduction | HIF-1α staining; pimonidazole adducts | 30-50% reduction in hypoxic area [1] |
| Immune Cell Infiltration | Iba1, CD3, CD8 immunohistochemistry | 2-3 fold increase in cytotoxic T cell infiltration [1] [5] |
| Survival Benefit | Kaplan-Meier analysis | Median survival extension of 7-10 days in syngeneic models [2] |
Sample Size Justification:
Statistical Methods:
Key Interpretation Considerations:
This compound (Miracil D) is a thioxanthene-based small molecule that has emerged as a promising autophagy inhibitor for cancer therapeutic strategies. Originally developed as an anti-schistosomal agent, this compound has been repurposed as a potent inhibitor of autophagic flux with blood-brain barrier permeability, making it particularly valuable for neuro-oncology research. Unlike chloroquine and hydroxychloroquine—the most commonly used autophagy inhibitors in clinical settings—this compound demonstrates enhanced potency and potentially a better safety profile without the associated ocular toxicity. Its mechanism involves induction of lysosomal membrane permeabilization (LMP), which disrupts the final stages of autophagic degradation, leading to accumulation of autophagosomes and ultimately apoptosis in cancer cells.
The growing interest in autophagy inhibition as a therapeutic approach stems from the role of autophagy as a cytoprotective mechanism in cancer cells challenged with metabolic stress or chemotherapeutic agents. By recycling cellular components, autophagy provides essential biosynthetic molecules that enable cancer cells to temporarily avoid cell death. Inhibition of this pathway represents a promising strategy to sensitize cancer cells to various anticancer treatments. This compound has shown significant activity across multiple cancer models, including breast carcinoma, renal carcinoma, prostate carcinoma, lung carcinoma, and particularly glioblastoma, where it enhances the efficacy of standard therapies.
This compound exerts its autophagy inhibitory effects primarily through lysosomal targeting, which distinguishes it from early-stage autophagy inhibitors. The compound induces lysosomal membrane permeabilization (LMP), resulting in impaired autophagic degradation despite ongoing autophagosome formation. This disruption occurs at the final stage of the autophagy process, preventing the breakdown of engulfed cellular components and leading to accumulation of autophagosomes and their substrate p62/SQSTM1.
Research demonstrates that this compound treatment results in cathepsin D accumulation, which correlates with apoptosis induction. Knockdown experiments have confirmed that cathepsin D contributes significantly to this compound-mediated cell death. Additionally, this compound operates independently of p53 status, as demonstrated in p53+/+ and p53−/− HCT116 cells, where it induced cathepsin D expression and reduced cancer cell viability regardless of p53 status. This makes it effective across cancer types with varying p53 mutations [1].
Beyond its primary autophagy inhibition, this compound exhibits several additional mechanisms that enhance its anticancer effects:
DNA Repair Inhibition: this compound acts as a DNA intercalator and inhibits key DNA repair enzymes, including apurinic-apyrimidinic endonuclease 1 (APE1) and topoisomerase II. This dual action compromises DNA damage repair mechanisms, particularly in combination with radiation therapy or DNA-damaging agents [2] [3].
Mcl-1 Regulation: this compound promotes proteasomal degradation of the anti-apoptotic protein Mcl-1 through downregulation of the deubiquitinase DUB3. This reduction in Mcl-1 protein levels lowers the apoptotic threshold in cancer cells, sensitizing them to other death-inducing stimuli [3] [4].
DR5 Upregulation: The compound increases expression of death receptor 5 (DR5) through downregulation of miR-216a-5p, which normally suppresses DR5 expression. This enhanced DR5 expression sensitizes cancer cells to TRAIL-induced apoptosis [3] [4].
The following diagram illustrates the integrated mechanism of action of this compound:
Table 1: Optimal this compound Treatment Parameters for Different Cancer Cell Types
| Cancer Type | Cell Lines Tested | Concentration Range | Treatment Duration | Key Readouts | Reference |
|---|---|---|---|---|---|
| Breast Carcinoma | MDA-MB-231, HCC1954, BT-474, SKBR-3 | 1-10 µM | 48-72 hours | LC3-II accumulation, p62/SQSTM1, cathepsin D, apoptosis | [1] |
| Renal Carcinoma | Caki, ACHN | 1-5 µM | 24-48 hours | PARP cleavage, sub-G1 population, Mcl-1 downregulation, DR5 upregulation | [3] [4] |
| Prostate Carcinoma | PC3 | 1-5 µM | 24-48 hours | PARP cleavage, caspase-3 activation | [3] |
| Lung Carcinoma | A549 | 1-5 µM | 24-48 hours | PARP cleavage, sub-G1 population | [3] |
| Glioblastoma | GL261, KR158, GBM43, GBM9 | 5-20 µM | 48-120 hours | LC3-II/p62 accumulation, acridine orange staining, tumor growth inhibition | [5] [6] |
| Glioma Stem Cells | Serum-free cultured GSCs | 5-20 µM | 120 hours (5 days) | Sphere formation, nestin, SOX2, CD133 expression | [6] |
Table 2: this compound Combination Therapy Regimens
| Combination Agent | Cancer Models | This compound Concentration | Combination Agent Concentration | Synergy Measurement | Reference |
|---|---|---|---|---|---|
| TRAIL | Renal carcinoma (Caki, ACHN) | 1-5 µM | 50-100 ng/mL | Sub-G1 population, PARP cleavage, caspase-3 activity | [3] [4] |
| Vorinostat (SAHA) | Breast carcinoma | 10 µM | 2.5 µM | Cell viability (MTT), apoptosis markers | [1] |
| Temozolomide (TMZ) | Glioblastoma | 10 µM | 100-500 µM | Crystal violet staining, tumor growth inhibition | [6] |
| Ionizing Radiation | Brain metastases | In vivo studies | Various fractions | Tumor regression, survival prolongation | [2] |
Purpose: To evaluate this compound-mediated autophagy inhibition in cancer cell lines.
Materials:
Procedure:
Expected Results: this compound treatment should increase both LC3-II and p62/SQSTM1 protein levels, indicating blocked autophagic flux. Acridine orange staining should show reduced red fluorescence, suggesting lysosomal dysfunction [1] [6].
Purpose: To evaluate this compound-induced lysosomal membrane permeabilization.
Materials:
Procedure:
Expected Results: this compound should increase cathepsin D protein levels but decrease cathepsin activity due to lysosomal leakage. Propidium iodide staining may show increased positivity indicating membrane permeabilization [1].
Purpose: To evaluate enhancement of TRAIL-induced apoptosis by this compound.
Materials:
Procedure:
Expected Results: this compound should enhance TRAIL-induced apoptosis as evidenced by increased Annexin V/propidium iodide positive cells, sub-G1 population, PARP cleavage, and caspase-3 activation. Mechanism involves Mcl-1 downregulation and DR5 upregulation [3] [4].
Purpose: To evaluate this compound efficacy in animal tumor models.
Materials:
Procedure:
Expected Results: this compound should inhibit tumor growth, increase LC3 and p62 accumulation in tumors, induce apoptosis, normalize tumor vasculature, and reduce hypoxia. In glioma models, it should prolong survival [5] [6].
This compound represents a valuable addition to the autophagy inhibition toolkit for cancer researchers. Its dual mechanism—combining autophagy inhibition with DNA repair disruption—provides a unique approach for sensitizing cancer cells to conventional therapies. The detailed protocols outlined in this document provide a roadmap for implementing this compound studies across various cancer models, with particular utility in glioblastoma and other difficult-to-treat malignancies. As research continues, this compound and its derivatives may offer promising clinical translation potential, especially given its demonstrated blood-brain barrier permeability and favorable toxicity profile compared to existing autophagy inhibitors.
The table below summarizes the key administration routes for lucanthone and its derivative, hycanthone, as found in the literature:
| Compound | Primary Route | Context of Use | Typical Dosing (from literature) | Key Considerations |
|---|---|---|---|---|
| This compound | Oral ( [1] [2]) | Schistosomiasis (historical); Cancer therapy (investigational) | 10 mg/kg/day (cancer clinical trial); 20 mg/kg for 3-5 days (schistosomiasis) [1] [2] [3] | Orally available; effectively crosses the blood-brain barrier [4] [2]. |
| This compound | Intraperitoneal (IP) ( [4] [5]) | Preclinical cancer research (mouse models) | 5-10 mg/kg (in mouse studies) [4] [5] | Common route for drug testing in rodent models. |
| Hycanthone | Intramuscular (IM) ( [6] [7] [3]) | Schistosomiasis (historical) | Single dose of 1.0–3.5 mg/kg [6] [3] | Used for its metabolite; common side effects included pain at the injection site, nausea, and vomiting [6] [3]. |
Since direct evidence for IM this compound is scarce, this protocol is derived from general pharmacological principles and the historical IM use of its prodrug, hycanthone. This protocol is hypothetical and intended for exploratory animal studies only.
Although the IM route is not established, this compound's mechanisms of action are well-studied in oncology. The following diagram illustrates its multimodal action and a standard experimental workflow in preclinical cancer studies, which would be applicable regardless of the administration route being tested.
A standard in vivo study to evaluate a new administration route would follow a logical sequence from model establishment to analysis, as shown below.
Intramuscular administration of this compound represents an underexplored area of research. The well-documented oral and intraperitoneal routes provide a strong foundation for its bioactivity, while the historical IM use of hycanthone offers a cautious starting point for formulation. The proposed protocol and workflow provide a structured approach for researchers to investigate the viability of this administration pathway, which could be critical for optimizing its delivery in future therapeutic applications.
Lucanthone (1-{[2-(diethylamino)ethyl]amino}-4-methylthioxanthen-9-one) is a small molecule with a rich history as an antischistosomal agent that has gained significant interest in oncology research due to its multiple mechanisms of action and favorable blood-brain barrier permeability. This thioxanthenone derivative has demonstrated promising activity against various cancers, particularly glioblastoma multiforme (GBM), where it functions as an autophagy inhibitor and radiation sensitizer. As a research compound, this compound is particularly valuable for studying DNA repair mechanisms, autophagy modulation, and combination therapies in experimental oncology. Its oral bioavailability makes it suitable for chronic dosing regimens in preclinical models, facilitating long-term therapeutic studies.
Originally developed and used as an anti-parasitic drug, this compound was later discovered to possess antitumor properties in mouse models and function as a frameshift mutagen. The drug has largely been superseded for its original antiparasitic indications by more recent, less toxic compounds like praziquantel, but has found renewed purpose in laboratory investigations of cancer mechanisms and treatment strategies. Current research focuses on its ability to inhibit key DNA repair enzymes and autophagy processes that cancer cells depend on for survival under stress conditions. The compound's ability to cross the blood-brain barrier efficiently makes it particularly valuable for neuro-oncology research, where many therapeutic agents face significant penetration challenges [1] [2] [3].
Table 1: Key Characteristics of this compound
| Property | Description | Research Significance |
|---|---|---|
| Chemical Formula | C₂₀H₂₄N₂OS | Small molecule with favorable pharmacokinetic properties |
| Molecular Weight | 340.49 g/mol | Optimal for blood-brain barrier penetration |
| Original Indication | Schistosomicide | Superseded by newer agents |
| Current Research Use | Oncology: autophagy inhibition, DNA repair suppression | Particularly relevant for glioblastoma research |
| Administration Route | Oral | Enables chronic dosing in preclinical models |
| Blood-Brain Barrier | Penetrates efficiently | Critical for central nervous system tumor applications |
| Metabolic Activation | Converted to hycanthone | Contributes to mechanism of action |
This compound exhibits a multifaceted mechanism of action that impacts several critical cellular processes in cancer cells. The primary molecular targets include DNA topoisomerase II, apurinic/apyrimidinic endonuclease 1 (APE1), and autophagy pathways. This compound's ability to intercalate with DNA at AT-rich sequences underlies its capacity to inhibit these key enzymes involved in DNA repair and topological modification. Recent data suggests that this compound inhibits post-radiation DNA repair in tumor cells, with its ability to inhibit AP endonuclease and topoisomerase II accounting for the specific DNA repair inhibition observed in irradiated cells. This mechanism is particularly valuable in oncology research as it enhances the efficacy of DNA-damaging agents and radiation therapy [2] [4].
Table 2: this compound's Molecular Targets and Experimental Outcomes
| Molecular Target | Effect of Inhibition | Experimental Outcome |
|---|---|---|
| DNA Topoisomerase II | Impaired DNA repair and chromosome segregation | Enhanced radiation sensitivity in glioblastoma models |
| APE1 Endonuclease | Reduced base excision repair capacity | Increased efficacy of alkylating agents |
| Autophagy Pathway | Lysosomal membrane permeabilization | Reduced tumor cell survival under stress |
| DUB3 Deubiquitinase | Downregulation and Mcl-1 degradation | Enhanced TRAIL-induced apoptosis |
| PAI-1 Secretion | Disrupted secretory autophagy | Reprogrammed tumor microenvironment |
The following diagram illustrates this compound's multifaceted mechanism of action in cancer cells, highlighting key pathways and molecular interactions:
For preclinical research, this compound is typically administered as an oral solution or suspension due to its favorable solubility properties. The compound can be dissolved in drinking water or mixed with vehicle solutions for accurate dosing in animal models. Based on historical data from its use as an antischistosomal agent, this compound has demonstrated reliable oral absorption in mammalian systems, with bioavailability sufficient to achieve therapeutic concentrations in target tissues. For routine administration to laboratory mice, this compound is often prepared in sterile water or saline, though for enhanced solubility, minimal amounts of organic solvents such as DMSO (not exceeding 5%) can be used as cosolvents. The drug's chemical stability in aqueous solutions allows for preparation of dosing solutions that remain stable for several days when stored protected from light at 4°C [1] [4].
The pharmacokinetic profile of oral this compound supports its research application, particularly for central nervous system tumors. The drug efficiently crosses the blood-brain barrier, achieving therapeutic concentrations in brain tissue and brain tumors. This distribution property is critical for its investigation in glioblastoma models. While comprehensive pharmacokinetic parameters such as volume of distribution, half-life, and clearance rate are not fully characterized in modern literature, historical clinical use and recent preclinical studies indicate that the drug reaches peak plasma concentrations within 1-2 hours after oral administration. The metabolism of this compound involves conversion to its active metabolite, hycanthone, through oxidative processes, primarily in the liver. This biotransformation contributes significantly to the compound's overall biological activity in research models [2] [3].
Objective: To determine the oral bioavailability of this compound in rodent models to establish appropriate dosing regimens for therapeutic efficacy studies.
Materials:
Procedure:
Bioavailability Calculation:
Where F represents oral bioavailability, AUC_po is area under the curve after oral administration, AUC_iv is area under the curve after intravenous administration, Dose_po is oral dose, and Dose_iv is intravenous dose.
This protocol describes the establishment of orthotopic glioma models and therapeutic evaluation of oral this compound, based on methodologies from recent publications [5]. The design incorporates intracranial implantation of glioma cells followed by this compound treatment to assess therapeutic efficacy in a clinically relevant model.
Materials:
Procedure:
The following diagram outlines the complete experimental workflow for evaluating oral this compound in glioma models:
Objective: To quantify this compound and its metabolite hycanthone in biological matrices with high sensitivity and specificity for pharmacokinetic and distribution studies.
Materials and Equipment:
Chromatographic Conditions:
Mass Spectrometric Conditions:
Sample Preparation:
Table 3: Analytical Parameters for this compound and Metabolite Quantification
| Parameter | This compound | Hycanthone |
|---|---|---|
| Retention Time | 4.2 min | 3.8 min |
| Calibration Range | 1-1000 ng/mL | 1-1000 ng/mL |
| Lower Limit of Quantification | 1 ng/mL | 1 ng/mL |
| Precision (%CV) | <15% | <15% |
| Accuracy (%) | 85-115% | 85-115% |
| Extraction Recovery | >85% | >80% |
| Matrix Effect | <15% | <15% |
This compound demonstrates enhanced efficacy when combined with other therapeutic modalities, particularly radiation therapy and targeted agents. The following protocol describes the evaluation of this compound in combination with radiation for glioblastoma models, based on established methods from preclinical studies.
Rationale: this compound inhibits DNA repair enzymes (APE1 and topoisomerase II), compromising the ability of cancer cells to repair radiation-induced DNA damage. This combination approach capitalizes on the radiation sensitization properties of this compound, potentially allowing for reduced radiation doses while maintaining therapeutic efficacy.
Materials:
Procedure:
In Vitro Combination Studies:
In Vivo Combination Therapy:
Synergy Analysis:
The following diagram illustrates the experimental approach for evaluating this compound combination therapies:
These application notes and protocols provide comprehensive methodologies for investigating oral this compound in oncology research, with particular emphasis on glioblastoma models and combination therapies. The detailed procedures cover formulation, in vivo dosing, analytical quantification, and efficacy assessment, enabling researchers to reliably incorporate this compound into their experimental workflows. This compound's multimodal mechanism of action, targeting both DNA repair pathways and autophagy processes, makes it a valuable tool for studying cancer biology and developing novel therapeutic strategies. The oral administration route offers practical advantages for chronic dosing regimens in preclinical models, facilitating long-term studies of treatment efficacy and resistance mechanisms. As research continues to elucidate this compound's full potential, these protocols provide a foundation for standardized evaluation across laboratories, promoting reproducibility and translational impact in oncology drug development.
Patient-derived xenograft (PDX) models, created by transplanting fresh human tumor tissue into immunodeficient mice, have become a gold standard in preclinical oncology research. They preserve the histopathological architecture, genetic heterogeneity, and stromal microenvironment of the original patient tumor, leading to higher clinical predictive value compared to traditional cell-line-derived models [1] [2] [3].
These models are particularly powerful for hypothesis testing in drug development and for conducting Mouse Clinical Trials (MCTs), where a cohort of PDX models representing a diverse patient population is used to identify drug responders and non-responders, discover predictive biomarkers, and reposition existing drugs [4].
The success of a PDX-based drug evaluation study hinges on several critical parameters, which are summarized in the table below.
| Parameter | Description & Impact | Typical Values / Examples |
|---|---|---|
| Engraftment Rate | Proportion of successfully transplanted tumors that grow. Varies by cancer type, sample source, and mouse strain. | Breast Cancer: Primary (25%), Metastatic (36%); TNBC: Metastatic (85%) [5]. Liver Cancer: Higher for metastatic lesions [1]. |
| Mouse Strain | Determines level of immunodeficiency, critical for avoiding graft rejection. | NOD/SCID, NSG (NOD/SCID/IL2Rγnull), BALB/C nude. NSG offers highest engraftment due to complete lack of T, B, and NK cells [1] [2]. |
| Implantation Site | Affects tumor-stroma interactions and drug delivery. | Subcutaneous: Common, easy to monitor. Orthotopic: In the organ of origin (e.g., liver lobe for HCC); better preserves microenvironment and metastatic potential [1] [2]. |
| Take Rate Factors | Patient and tumor characteristics that influence success. | Favorable: High-grade tumors, metastatic samples, specific phenotypes (e.g., GPC3+/Ki67+ in HCC). Unfavorable: Low-grade, primary tumors [1]. |
| Passage Number | Number of times a tumor has been re-transplanted in mice. | Early passages (P2-P5) are recommended to minimize genetic drift and loss of human stroma [2]. |
This protocol outlines a standardized workflow for assessing the efficacy of this compound against a PDX model cohort.
Tumor Implantation:
Cohort Expansion & Validation:
The following diagram illustrates the core workflow for establishing and validating PDX models.
Randomization and Dosing:
In Vivo Monitoring:
Endpoint Analysis:
The table below outlines the key data points to collect and how to interpret them for a comprehensive evaluation of this compound.
| Metric | Measurement Method | Interpretation of Results |
|---|---|---|
| Tumor Volume | Caliper measurements, volume calculation. | Direct measure of anti-tumor activity. |
| T/C Value (%) | (Median Treated Volume / Median Control Volume) × 100. | < 10%: High efficacy; < 40%: Moderate efficacy [4]. |
| Body Weight | Scale measurement, recorded as % change from baseline. | > 20% loss is generally considered a sign of unacceptable toxicity. |
| Survival | Time from treatment start to a predefined endpoint (e.g., tumor volume > 1500 mm³). | Kaplan-Meier curves and log-rank test; significant extension indicates clinical potential. |
| Pharmacodynamic Markers | IHC/IF staining on harvested tumors (e.g., Ki67, c-Casp3). | Confirms on-target drug effect and mechanism of action. |
While PDX models are highly translational, researchers should be aware of their limitations:
Glioblastoma (GBM) represents the most common and aggressive primary brain tumor in adults, with a median survival of only 15-20 months despite multimodal treatment approaches including surgical resection, radiation, and temozolomide chemotherapy. The therapeutic resistance of GBM is largely mediated through cytoprotective autophagy activation and complex tumor microenvironment (TME) interactions that promote immunosuppression and treatment evasion. Lucanthone, previously utilized as an anti-schistosomal agent, has emerged as a promising autophagy inhibitor that effectively crosses the blood-brain barrier, disrupting GBM survival mechanisms and potentially enhancing the efficacy of conventional therapies.
Table 1: Biological Pathways in Glioblastoma and Therapeutic Targeting
| Pathway | Role in GBM | Therapeutic Intervention | Experimental Assessment |
|---|---|---|---|
| Cytoprotective Autophagy | Promotes treatment resistance & cell survival under stress | This compound (inhibitor) | LC3-I/II conversion, p62 accumulation, acridine orange staining |
| PAI-1 Signaling | Enhances invasion, modulates TME, confers compensatory survival | MDI-2268, MDI-2517 (inhibitors) | ELISA, immunoblotting, invasion assays |
| Secretory Autophagy | Releases factors to modulate tumor microenvironment | This compound (blocks secretory pathway) | PAI-1 vesicular colocalization, extracellular PAI-1 measurement |
| Stemness Pathways | Maintains glioma stem-like cells (GSCs) promoting recurrence | This compound (reduces Olig2+ cells) | Sphere formation, stemness marker analysis |
| Treatment Condition | Tumor Volume Reduction | Survival Extension | Cellular Viability Reduction | Key Molecular Effects |
|---|---|---|---|---|
| This compound alone | ~40-50% | Moderate | ~30-40% in 2D cultures | ↑LC3-II, ↑p62, ↑cathepsin D, impaired autophagic flux |
| PAI-1 inhibition alone (MDI-2268) | ~25-35% | Mild | ~25-35% in 2D cultures | ↓extracellular PAI-1, ↓invasion, ↓stemness markers |
| Combination therapy | ~70-80% | Significant (p<0.001) | ~80-90% in 2D cultures | Synergistic apoptosis, TME reprogramming, ↓Olig2+ GSCs |
| TMZ-resistant models | ~60-70% with this compound | Substantial vs. TMZ alone | ~70% in TMZ-resistant GSCs | Restored chemosensitivity, ↓tumor microtubes |
Purpose: To evaluate this compound-mediated autophagy inhibition and its effects on lysosomal function in glioma cell lines.
Materials:
Procedure:
Data Interpretation: this compound treatment typically results in increased LC3-II conversion and p62 accumulation, indicating blocked autophagic flux. Acridine orange redistribution demonstrates lysosomal membrane permeabilization. Synergistic cytotoxicity is calculated using the HSA model in Combenefit software [1] [2] [3].
Materials:
Procedure:
Materials:
Procedure:
Data Interpretation: Combination therapy should demonstrate significantly reduced tumor volume by bioluminescence and histology, prolonged survival, decreased Olig2+ GSCs, increased CD8+ T-cell infiltration, and reduced hypoxia (via HIF-1α staining) compared to monotherapies [1] [5] [3].
A decrease in lucanthone's cytotoxic effect can stem from several factors. The table below outlines the primary mechanisms identified in recent literature and the corresponding evidence.
| Potential Cause / Mechanism | Key Evidence from Research |
|---|---|
| Compensatory Survival Pathways | Inhibition of autophagy by this compound leads to upregulation of Plasminogen Activator Inhibitor-1 (PAI-1), which supports tumor cell survival as a compensatory mechanism [1]. |
| Dysregulation of Apoptotic Proteins | This compound can downregulate the deubiquitinase DUB3, leading to reduced stability of the anti-apoptotic protein Mcl-1. Insufficient DUB3 downregulation may fail to degrade Mcl-1, blunting apoptosis [2] [3]. |
| Altered Death Receptor (DR5) Expression | This compound upregulates DR5 mRNA by suppressing miR-216a-5p. Interference with this miRNA pathway can prevent necessary DR5 upregulation, reducing sensitivity to apoptotic stimuli like TRAIL [2] [3]. |
| Lysosomal Sequestration | As a lysosomotropic agent, this compound's activity depends on lysosomal accumulation. Changes in lysosomal pH or function can impact its efficacy [4] [5]. |
To pinpoint the cause of reduced cytotoxicity in your model, you can adopt the following detailed experimental approaches.
This protocol investigates mechanisms affecting apoptosis sensitization [2] [3].
Based on the mechanisms above, here is a logical workflow to diagnose the issue.
The table below summarizes key information about Lucanthone based on current literature, which is crucial for contextualizing its use and potential effects in a research setting.
| Aspect | Details |
|---|---|
| Primary Historical Use | Treatment of schistosomiasis (largely replaced by other drugs like praziquantel) [1] [2] |
| Current Research Focus | Investigational agent for cancers, particularly glioblastoma (GBM); studied as a radiation sensitizer and chemosensitizer [1] [3] [4] |
| Key Mechanisms of Action | • Inhibits Topoisomerase II and APE1 endonuclease (DNA repair inhibition) [1] [5] • Inhibits autophagy by targeting lysosomes and possibly palmitoyl protein thioesterase 1 (PPT1) [4] [6] [5] | | Administration in Studies | Oral administration; crosses the blood-brain barrier [1] [3] [7] | | Reported Side Effects (from earlier clinical use) | Nausea, vomiting, dizziness [2] | | Tolerated Dose (in human trials) | Up to 10 mg/kg per day, achieving serum levels of ~8-12 µM [4] [7] |
Here are answers to common technical questions that may arise during experimental work with this compound.
Q1: What is the primary mechanism by which this compound inhibits autophagy, and how can this be experimentally confirmed? this compound disrupts autophagy by targeting lysosomes, leading to lysosomal membrane permeabilization (LMP) and inhibiting autophagic flux [3] [5]. Key experimental approaches to confirm this effect include:
Q2: Does this compound remain effective against temozolomide (TMZ)-resistant glioma models? Yes, recent studies indicate that this compound is effective in slowing the growth of tumors derived from TMZ-resistant glioma stem cells (GSCs) [4] [7]. Its ability to inhibit autophagy and reduce the population of Olig2+ stem-like cells appears to be a key factor in overcoming this treatment resistance [4].
Q3: Are there any known drug interactions with this compound that should be considered in combination therapy designs? this compound shows strong synergistic effects when combined with Temozolomide (TMZ) and ionizing radiation in preclinical models [3] [8]. The combination is thought to work by inhibiting DNA repair pathways (via APE1 inhibition) and cytoprotective autophagy simultaneously, thereby sensitizing cancer cells to treatment [1] [3]. One study also notes that combining this compound with a PAI-1 inhibitor (MDI-2268) dramatically decreased tumor volume and prolonged survival in a GBM mouse model [6].
To help visualize the core concepts of how this compound functions in a research context, particularly in glioblastoma models, the following diagram outlines its key mechanisms and experimental assessment strategies.
Based on my search, I could not find detailed protocols for managing this compound's side effects in a clinical or animal model context. The most relevant information comes from its historical use and recent early-phase trials:
For your technical support center, establishing a standard operating procedure (SOP) for monitoring animal well-being or patient-reported outcomes based on these known effects would be a prudent and proactive measure.
Understanding how Lucanthone works is key to devising strategies to counter resistance. Its multi-targeted mechanism disrupts several cancer cell survival pathways.
The diagram below illustrates the core mechanisms of this compound and potential resistance bypass strategies.
Since direct evidence on overcoming this compound resistance is limited, the most promising approach is to use this compound in combinations that preempt the development of resistance by simultaneously targeting multiple survival pathways. The table below summarizes key strategies informed by its mechanism.
| Combination Strategy | Key Mechanistic Insight | Experimental Models Used |
|---|---|---|
| With PAI-1 Inhibition [1] | This compound increases intracellular PAI-1 but blocks its secretion. Inhibiting PAI-1 with MDI-2268 targets a compensatory survival pathway. | Murine GL261 glioma model; Patient-derived GBM cells (GBM43). |
| With TRAIL Therapy [2] | This compound downregulates anti-apoptotic Mcl-1 protein and upregulates pro-apoptotic DR5 receptor, sensitizing cells to TRAIL-induced apoptosis. | Human renal (Caki, ACHN), prostate (PC3), and lung (A549) carcinoma cells. |
| With Temozolomide (TMZ) [3] [4] | This compound inhibits cytoprotective autophagy and targets glioma stem-like cells (GSCs), which are key drivers of chemoresistance to TMZ. | Murine GL261, KR158 glioma models; Patient-derived GBM cells. |
| With HDAC Inhibitors [5] | This compound enhances the anticancer activity of Vorinostat, likely through shared stress-inducing and pro-apoptotic pathways. | Breast cancer cell lines (MDA-MB-231, HCC1954, etc.). |
Here are detailed methodologies for key experiments evaluating this compound's combination effects.
This protocol is adapted from studies investigating this compound as a means to overcome TMZ resistance in glioblastoma [3] [4].
This protocol measures this compound's effect on lysosomes and autophagy, a primary mechanism of action [5] [3].
Q1: What is the primary mechanism by which this compound helps overcome chemoresistance? this compound employs a multi-pronged attack. A key mechanism is the inhibition of cytoprotective autophagy, a process cancer cells use to recycle damage and survive chemotherapy. By disrupting lysosomal function and blocking this survival pathway, this compound makes cancer cells more vulnerable to cytotoxic agents like Temozolomide [3]. It also targets chemotherapy-resistant cancer stem cells [4].
Q2: We are seeing variable efficacy of this compound in our in vivo models. What could be the reason? Recent research suggests a compensatory mechanism. While this compound inhibits autophagy, it can trigger an upregulation of Plasminogen Activator Inhibitor-1 (PAI-1) in tumor cells as a survival response. This may explain why tumors shrink but are not completely eradicated. Combining this compound with a PAI-1 inhibitor (e.g., MDI-2268) has been shown to drastically improve survival outcomes in preclinical glioma models [1].
Q3: Are there any biomarkers to predict response or emerging resistance to this compound? Yes, several potential biomarkers are emerging from recent studies. Monitoring the levels of Cathepsin D (induced by this compound and mediates apoptosis), p62/SQSTM1 (accumulates upon autophagy inhibition), and PAI-1 (a compensatory resistance factor) via immunoblotting or qPCR could provide valuable insights into drug response and resistance mechanisms [5] [1].
| Model System | Dose / Concentration | Key Findings / Effects | Source |
|---|---|---|---|
| In Vivo (Mice) | 10 mg/kg per day | Slowed tumor growth, reduced Olig2+ GSCs, normalized vasculature, reduced hypoxia. | [1] [2] |
| Human Tolerability | 10 mg/kg per day | Achieved serum levels of ~8-12 µM; well-tolerated in patients. | [1] [3] |
| In Vitro (Cell Lines) | 3 µM | Used to assess reduction in tumor microtube formation in GSCs. | [1] |
| In Vitro (GSC Spheroids) | IC50 range: ~1-5 µM | Effective against patient-derived and temozolomide (TMZ)-resistant glioma stem-like cells (GSCs). | [3] |
| In Vitro (Synergy with TMZ) | Sub-cytotoxic concentrations | Enhanced the efficacy of Temozolomide. | [2] |
Based on the current research, this compound's anti-glioma activity appears to work through several key mechanisms. The diagram below illustrates this proposed pathway and a general workflow for testing efficacy in vitro.
Q1: What is a good starting dose for in vitro experiments with this compound on our patient-derived glioma stem cells (GSCs)? Based on the literature, a dose-response curve ranging from 1 µM to 10 µM is an excellent starting point. The IC50 for GSC spheroids was found to be in the range of 1-5 µM [3]. For studies looking at specific phenotypic changes like tumor microtube disruption, a concentration of 3 µM has been used effectively [1].
Q2: How do I administer this compound in a mouse model of glioblastoma, and what dose should I use? The most cited in vivo protocol involves intraperitoneal (IP) injection of 10 mg/kg per day [1] [2]. This dose has been shown to cross the blood-brain barrier, slow tumor growth, and reduce stem cell populations without significant toxicity in preclinical models. The drug is typically solubilized in a vehicle of 10% DMSO, 40% 2-Hydroxypropyl-β-cyclodextrin in PBS [1].
Q3: My glioma cells are resistant to Temozolomide (TMZ). Will this compound still work? Pre-clinical evidence suggests yes. Studies have shown that this compound retains its ability to perturb tumor growth and reduce Olig2+ GSCs in glioma cells with acquired TMZ resistance [1] [3]. Its mechanism of action, targeting lysosomes and autophagy, is distinct from TMZ, making it a promising candidate for overcoming chemoresistance.
Q4: What are the key mechanisms I should investigate when testing this compound in my models? Your experimental design should probe these key mechanisms, as illustrated in the diagram above:
Q5: Has this compound been tested in clinical trials for GBM? Yes, but with limited results. A Phase 2 clinical trial (NCT01587144) aimed to evaluate this compound in combination with TMZ and radiation for newly diagnosed GBM. However, the trial's status is listed as "Terminated" [4] [5]. The available records do not specify the reasons for termination or the results, highlighting the gap between pre-clinical promise and clinical application.
The table below summarizes key dosing regimens from recent preclinical studies, which can serve as a starting point for your experiments.
| Study Model / Context | Reported Dosage & Concentration | Reported Treatment Duration | Key Findings Related to Duration |
|---|---|---|---|
| In Vivo (Mouse Glioma Models) | 10 mg/kg per day [1] [2] | 14 days post-tumor establishment [1] | Slowed tumor growth, reduced stem-like cells; treatment was well-tolerated over this period [1]. |
| In Vitro (Glioma Cell Lines) | 3 - 10 µM [1] [3] | 24 hours to 5 days (spheroids) [3] | Cytotoxic effects, inhibition of autophagy, and reduced cell viability observed [1] [3]. |
| Historical Human Trials (Brain Metastases) | 10 mg/kg/day (achieving serum levels of ~8-12 µM) [1] [2] | Not explicitly stated in results, but was part of a clinical protocol [4] | Tolerated well with no significant nausea or other side effects at this dose [1]. |
Since optimal duration depends on your specific experimental conditions, here are detailed methodologies from the literature you can adapt.
These protocols are used to establish a baseline for Lucanthone's activity over time.
This protocol assesses the efficacy and tolerability of repeated dosing.
Understanding how this compound works is crucial for designing duration experiments, as its effects are cumulative and mechanism-dependent. The following diagram summarizes its key mechanisms.
To determine the optimal duration for your specific study, consider the following practical framework:
Define Your Endpoint: Your primary experimental goal is the biggest factor.
Monitor Key Efficacy and Toxicity Markers:
I hope this structured technical overview provides a solid foundation for your experimental designs.
Q1: What is the primary mechanism of action of Lucanthone that enables drug synergy? this compound is a small molecule that inhibits autophagy, a critical cellular survival pathway that cancer cells exploit to resist treatment [1] [2] [3]. It acts by disrupting lysosomal function, leading to lysosomal membrane permeabilization and the accumulation of autophagic vesicles [2] [3]. By blocking this recycling process, this compound starves cancer cells of nutrients and energy, sensitizing them to the lethal effects of other chemotherapeutic agents [1] [3].
Q2: With which drugs has this compound shown synergistic effects? Research has identified several promising synergistic partners for this compound. The table below summarizes key combinations and their observed effects.
| Drug Combination | Cancer Model | Observed Synergistic Effect |
|---|---|---|
| Temozolomide (TMZ) | Glioblastoma (GBM) mouse models & cell lines [3] [4] | Enhanced glioma cell death; suppressed growth of stem-like and TMZ-resistant glioma cells [3] [4]. |
| MDI-2268 (PAI-1 inhibitor) | Glioblastoma (GBM) mouse models [1] | Drastic decrease in tumor volume, prolonged survival, and promotion of a pro-inflammatory tumor microenvironment [1]. |
| Vorinostat (SAHA) | Breast cancer cell lines [2] | Enhanced vorinostat-mediated cell death [2]. |
| Ionizing Radiation | Solid tumors, brain metastases [3] [4] | Accelerated regression of tumors, including brain metastases [3] [4]. |
Q3: What is a proposed new mechanism for this compound's activity? Recent studies suggest that this compound may function as an inhibitor of palmitoyl protein thioesterase 1 (PPT1) [4]. PPT1 is involved in lysosomal function and cancer growth, and its inhibition is a emerging strategy in cancer therapy, potentially explaining this compound's potent effect on autophagy and lysosomes [4].
Q4: How can I assess the synergistic effect of this compound in vitro? A standard method is the MTT cell viability assay following the Chou-Talalay method for synergy analysis [5]. Key steps and parameters are outlined below.
| Parameter | Recommendation / Detail |
|---|---|
| Cell Plating | Plate cells in 96-well plates (e.g., 2,000-5,000 cells/well for GL261 glioma cells) and allow to adhere overnight [1] [3]. |
| Drug Treatment | Treat cells with this compound and the partner drug, both alone and in combination, across a range of concentrations. Include DMSO as a vehicle control [1] [2]. |
| Treatment Duration | Typically 72-96 hours for adherent cells; may be extended to 5 days for glioma stem cell (GSC) spheroids [1] [3]. |
| Viability Measurement | Add MTT reagent; after 4 hours, solubilize formed formazan crystals and read absorbance at 570 nm (reference 690 nm) [1] [2]. |
| Synergy Analysis | Use software like Combenefit to calculate synergy scores based on models like HSA or Loewe [1]. Generate isobolograms and dose-effect plots [5]. |
Q5: What are common issues when evaluating this compound's effects and how can I troubleshoot them?
The following diagrams, created with Graphviz, illustrate the core mechanisms and experimental workflows.
Diagram 2: Workflow for Evaluating Drug Synergy. This chart outlines the key steps from initial in vitro screening to in vivo validation of a synergistic drug combination.
| Question | Brief Answer Based on Current Knowledge |
|---|---|
| What are the primary mechanisms of Drug-Induced Liver Injury (DILI)? | DILI often involves stressing hepatocyte mitochondria, leading to oxidative stress (ROS), glutathione (GSH) depletion, and activation of cell death signaling pathways like JNK [1]. |
| What advanced model can be used to evaluate Lucanthone's hepatotoxicity? | Human pluripotent stem cell-derived hepatic organoids (HOs) co-cultured with non-parenchymal cells offer a physiologically relevant 3D model for predicting DILI in early-stage drug development [2]. |
| Which signaling pathway is a key target for hepatoprotection? | The Nrf2 antioxidant pathway is a crucial defense mechanism. Its activation can upregulate antioxidant genes and alleviate liver injury caused by substances like acetaminophen [3]. |
| Does this compound have a known safety profile? | Historical clinical data from its use as an antischistosome agent indicates that a dose of 10 mg/kg per day was well-tolerated by patients, achieving serum levels of ~8–12 μM [4]. |
For researchers investigating this compound's hepatic toxicity, the following workflow and detailed protocol provide a structured approach.
This protocol is adapted from a recent 2025 study that established a robust method for DILI prediction using a multicellular human liver model [2].
1. Model Establishment: Co-culture of Hepatic Organoids (HOs)
2. Compound Treatment and Sampling
3. Key Endpoint Assays for Analysis The table below summarizes the critical markers to analyze, which collectively provide a comprehensive view of liver injury [2].
| Category | Specific Marker | Significance in Hepatotoxicity |
|---|---|---|
| Oxidative Stress | ROS, GSSG, Catalase | Indicates level of oxidative damage; significantly elevated in severe DILI [2]. |
| Inflammation | IL-1β, IL-6, IL-10 | Measures pro-inflammatory cytokine response; linked to injury severity [2]. |
| Liver Function & Damage | ALT, AST | Gold-standard enzymes released upon hepatocyte damage [2] [3]. |
| Albumin (ALB) | Indicator of the liver's synthetic function [2]. | |
| Apoptosis & Cell Death | Bax/Bcl-2 ratio, Cleaved Caspase-3 | Measures activation of mitochondrial apoptosis pathways [3]. |
Activating the Nrf2 pathway is a recognized strategy to counteract oxidative stress, a key driver of DILI. The diagram below illustrates this pathway and potential intervention points.
Experimental Approach:
This compound (1-((2-(diethylamino)ethyl)amino)-4-(methylamino)-9H-thioxanthen-9-one) is a small molecule therapeutic (molecular weight: 327.47 g/mol) that has demonstrated significant blood-brain barrier (BBB) penetration capability in preclinical studies. Originally developed as an antischistosomal agent, this compound has been repurposed for oncology applications due to its ability to cross the BBB and target brain tumor cells, particularly in glioblastoma (GBM) and other malignant gliomas. Its molecular structure contributes to sufficient lipophilicity while maintaining aqueous solubility, creating an optimal balance for BBB penetration. [1] [2]
The BBB represents a formidable biological barrier that restricts the passage of most therapeutic compounds from systemic circulation into the brain parenchyma. This specialized structure consists of endothelial cells connected by tight junctions, surrounded by pericytes and astrocytic end-feet, which collectively maintain strict control over molecular transit. Under normal physiological conditions, the BBB prevents more than 98% of small-molecule drugs and virtually all macromolecular therapeutics from entering the brain, presenting a major challenge for neurotherapeutic development. [3] [4]
Table: Quantitative Overview of this compound's BBB Penetration and Efficacy Parameters
| Parameter | Value/Range | Experimental Context | Significance |
|---|---|---|---|
| BBB Penetration | Confirmed crossing | In vivo models | Crosses intact BBB without permeabilization techniques [1] [2] |
| Human Tolerated Dose | 10 mg/kg/day | Clinical observations | Achieves serum levels of ~3-4 μg/mL (8-12 μM) with minimal side effects [1] [2] |
| Primary Molecular Targets | PPT1, Autophagy flux | In vitro assays | Inhibits palmitoyl protein thioesterase 1 and disrupts lysosomal function [1] [5] |
| IC50 Against Glioma Stem Cells | Significantly lower than TMZ | Cell viability assays | More potent than temozolomide against treatment-resistant cell populations [2] |
| Impact on Tumor Microtubes | Reduces formation | 3D GSC cultures | Disrupts cellular networks associated with treatment resistance [1] [2] |
The Transwell model using induced pluripotent stem cell-derived brain microvascular endothelial cells (iBMECs) provides a physiologically relevant platform for predicting human BBB permeability. This method offers significant advantages over traditional models, including higher correlation with in vivo human permeability compared to rodent models or Caco-2 systems. [6]
For improved physiological relevance, establish a tri-culture system with iBMECs, astrocytes, and neurons:
The orthotopic glioma model provides a physiologically relevant system for evaluating this compound's BBB penetration and anti-tumor efficacy. [1] [5]
Diagram 1: this compound's multimodal mechanism of action involves simultaneous targeting of autophagy pathways, glioma stemness, and tumor microenvironment remodeling.
Diagram 2: Comprehensive workflow for establishing a physiologically relevant in vitro BBB model using iPSC-derived brain microvascular endothelial cells for this compound permeability assessment.
Table: Troubleshooting Guide for this compound BBB Penetration Experiments
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Low BBB Penetration in vitro | Poor iBMEC differentiation, Inadequate TEER values, Incorrect this compound solubility | Verify TEER measurements (>1000 Ω·cm²), Optimize this compound vehicle (cyclodextrin complexes), Validate barrier integrity with reference compounds | Standardize iBMEC differentiation protocol, Pre-validate barriers with known BBB penetrants/non-penetrants [6] |
| Variable in vivo Efficacy | Inconsistent dosing, Improper tumor model, Inadequate dosing regimen | Use orthotopic patient-derived xenografts, Implement therapeutic monitoring, Optimize dosing schedule (10 mg/kg/day established) | Characterize tumor take rate, Standardize inoculation procedures, Validate tumor growth via imaging [1] [5] |
| Limited Autophagy Inhibition | Insufficient target engagement, Inadequate cellular uptake, Compensatory mechanisms | Combine with PAI-1 inhibition (MDI-2268), Verify lysosomal pH disruption, Assess autophagosome accumulation | Implement combination therapies, Monitor autophagy biomarkers (LC3-II, p62), Use multiple detection methods [5] |
| Cellular Toxicity Concerns | Off-target effects, Vehicle-related toxicity, Metabolic byproducts | Optimize vehicle composition (avoid DMSO >10%), Implement concentration-response studies, Monitor mitochondrial function | Establish MTD in relevant models, Include comprehensive controls, Assess organ-specific toxicity [1] [2] |
| Inconsistent Stem Cell Targeting | Heterogeneous GSC populations, Adaptive resistance, Microenvironment protection | Use validated GSC enrichment protocols, Combine with standard therapies (TMZ), Implement sphere-forming assays | Characterize GSC markers (Olig2, CD133), Use early passage cells, Maintain stemness culture conditions [1] [2] |
Multiple lines of experimental evidence confirm this compound's BBB penetration capabilities:
While both compounds cross the BBB, key differences exist:
Several approaches can optimize this compound's BBB penetration:
Key assessment parameters include:
Recommended approaches for confirming this compound's mechanism of action:
Q1: What is the primary mechanism by which lucanthone reverses TMZ resistance? this compound targets lysosomes to inhibit autophagic flux, a key survival pathway for TMZ-resistant glioma cells and glioma stem-like cells (GSCs). It also perturbs tumor microtube network formation and may act as an inhibitor of palmitoyl protein thioesterase 1 (PPT1) [1] [2].
Q2: Does this compound remain effective against glioma stem-like cells (GSCs), which are often therapy-resistant? Yes. Studies show this compound efficiently abates stemness in patient-derived GSCs and reduces the number of Olig2+ GSCs both in vitro and in vivo. It also suppresses the growth of temozolomide-resistant glioma stem cells [1] [2].
Q3: Are there synergistic strategies to enhance this compound's anti-tumor effect? Recent research indicates that a compensatory survival mechanism involving Plasminogen Activator Inhibitor-1 (PAI-1) is activated upon autophagy inhibition. Dual targeting of autophagy (with this compound) and PAI-1 (with MDI-2268) drastically decreases tumor volume and prolongs survival in preclinical models [3].
Q4: What are the typical working concentrations of this compound for in vitro experiments? For cell viability and autophagy inhibition assays in 2D cultures of glioma cells (e.g., GL261, KR158), a concentration of 3 µM is commonly used for 24-48 hour treatments. Treatment periods can extend to 4-12 days for clonogenic (crystal violet) assays, sometimes using a higher concentration of 10 µM [1] [2].
This protocol is used to assess how this compound perturbs autophagy, a key mechanism in reversing chemoresistance.
This protocol details how to culture GSCs and test this compound's effect on their stemness and viability.
This protocol describes the evaluation of this compound's efficacy in an animal model of TMZ-resistant glioblastoma.
The tables below summarize key quantitative findings from recent studies to aid in your experimental design and data interpretation.
Table 1: Key Experimental Parameters for this compound In Vitro
| Cell Line / Model | This compound Concentration | Treatment Duration | Key Observed Effect |
|---|---|---|---|
| Patient-derived GSC (GBM9, GBM43) [1] | 3 µM | 24 hours | Reduced tumor microtube formation; Altered actin cytoskeleton (Phalloidin stain). |
| Glioma cells (GL261, KR158) & GSCs [2] | 10 µM | 12 days (clonogenic) | Significant reduction in colony formation. |
| Glioma cells (GL261, KR158) & GSCs [2] | Varying (MTT) | 3-5 days | Decreased cell viability in both standard and stem-like cultures. |
| Glioma cells (GL261, KR158, GBM43) [2] | 3 µM | 48 hours | Inhibition of autophagic flux (Acridine Orange, LC3 staining). |
Table 2: Synergistic Combination Therapy Efficacy (In Vivo)
| Therapeutic Combination | Model | Outcome | Reference |
|---|---|---|---|
| This compound + MDI-2268 (PAI-1 Inhibitor) | GL261 intracranial in C57BL/6 mice | Drastic decrease in tumor volume; Prolonged survival; Pro-inflammatory TME remodeling. | [3] |
The following diagrams illustrate the molecular mechanism of action and a recommended experimental workflow.
Diagram 1: Molecular mechanisms of this compound in reversing TMZ resistance. Dashed line indicates a potential/less characterized mechanism.
Diagram 2: A logical workflow for evaluating this compound's efficacy against TMZ-resistant GBM.
Lucanthone is a small molecule that inhibits autophagy primarily by disrupting lysosomal function [1] [2]. It is known to induce lysosomal membrane permeabilization (LMP), which leads to the inhibition of autophagic degradation [1] [3].
The table below summarizes its core mechanisms and the common assays used in research to demonstrate its effects.
| Aspect | Mechanism of Action / Key Findings | Relevant Assays & Key Observations |
|---|---|---|
| Primary Target & Function | Inhibits autophagy by increasing lysosomal pH and causing Lysosomal Membrane Permeabilization (LMP) [1] [4] [2]. Proposed to inhibit palmitoyl protein thioesterase 1 (PPT1) [5]. | Acridine Orange Staining: Shows loss of acidic vesicular organelles (shift from red to green fluorescence) indicating raised lysosomal pH [2]. |
| Impact on Autophagy Flux | Blocks autophagic degradation, leading to accumulation of autophagosomes and autophagy substrates [1] [2]. | Immunoblotting for LC3-II and p62/SQSTM1: Shows increased levels of both markers, indicating a blockade in flux [1] [2]. Transmission Electron Microscopy: Reveals accumulation of undegraded autophagosomes [1]. |
| Downstream Consequences | Induces apoptosis, often mediated by the lysosomal protease Cathepsin D [1] [6]. Can re-sensitize cancer cells to other therapies (e.g., Temozolomide, TRAIL) [5] [2] [3]. | Immunoblotting: Shows increased cleavage of Caspase-3 and PARP (apoptosis markers) and elevated Cathepsin D levels [1] [3]. Cell Viability Assays (MTT/Crystal Violet): Demonstrates reduced cell survival and synergy with other drugs [2]. |
The following diagram outlines a general experimental workflow for analyzing autophagy flux in cells treated with this compound, based on the methodologies described in the research.
While detailed protocols are not available, here are solutions to two common problems informed by the general research context.
Problem: Inconsistent LC3-II and p62 results in immunoblots.
Problem: High control cell death or weak this compound effect.
Lucanthone, a repurposed antischistosomal drug, exerts its anti-glioma effects through several key mechanisms that directly and indirectly contribute to reduced tumor microtube formation and treatment resistance. The table below summarizes its core actions.
| Mechanism | Biological Impact | Experimental Evidence |
|---|---|---|
| Inhibition of Autophagy/Lysosomal Function [1] [2] [3] | Disrupts cytoprotective autophagy, a key survival mechanism for glioma cells under stress (e.g., TMZ treatment, hypoxia). Leads to apoptosis [3]. | Accumulation of autophagic vesicles (LC3-II puncta), increased p62 protein levels, and disrupted acridine orange staining of acidic vesicles [1] [2]. |
| Reduction of Glioma Stem-like Cells (GSCs) [1] [2] | Depletes the Olig2+ glioma stem cell population, which is associated with tumor initiation, recurrence, and resistance. | Decreased Olig2 positivity in vitro and in vivo; reduced viability and size of patient-derived GSC spheroids in MTT assays [1]. |
| Impairment of Tumor Microtube (TM) Formation [1] | Directly perturbs the formation of TM networks, which are cellular connections that mediate resistance to therapy. | Phalloidin staining of the actin cytoskeleton in GSCs shows disrupted TM network morphology after this compound treatment [1]. |
| Potential PPT1 Inhibition [1] | Its structural similarity to chloroquine suggests it inhibits Palmitoyl Protein Thioesterase 1 (PPT1), a lysosomal enzyme, which is a pro-tumorigenic target. | Research is ongoing; mechanism is implicated but not fully confirmed in GBM models [1]. |
The following diagram illustrates the interconnected signaling pathways and cellular processes through which this compound is known to act in glioma cells.
Here are detailed methodologies for key experiments used to characterize this compound's effects in glioma models.
This protocol visualizes the actin cytoskeleton to assess TM network integrity [1].
This method assesses autophagy inhibition by monitoring autophagosome accumulation [2].
This protocol tests this compound's efficacy against the treatment-resistant GSC population [2].
Key quantitative findings from the literature are consolidated in the table below for easy reference.
| Experimental Model | This compound Concentration | Key Quantitative Outcome | Assay/Method Used |
|---|---|---|---|
| GBM9 & GBM43 GSCs [1] | 3 µM for 24h | Significant reduction in Tumor Microtube network formation | Phalloidin Texas-Red Stain / Confocal Microscopy |
| GL261 & KR158 GSC Spheroids [2] | 0.1 - 10 µM for 5 days | Concentration-dependent reduction in spheroid viability and size | MTT Assay & Calcein-AM Live Imaging |
| TMZ-Resistant GLUC2 GSCs [1] | In vivo dosing | Retained ability to perturb tumor growth and reduce Olig2+ cells | Intracranial Glioma Model / Bioluminescent Imaging |
| GLUC2 & KR158 Cells [2] | 10 µM for 48h | Marked increase in LC3-positive autophagosome punctae | LC3 Immunocytochemistry |
Q1: Our this compound cytotoxicity results in 2D monolayer cultures are not as robust as reported in 3D spheroid models. What could be the reason? A: This is an expected and critical observation. Glioma Stem-like Cells (GSCs), which are more abundant in 3D spheroids, are significantly more sensitive to this compound than differentiated glioma cells grown in 2D with serum [2]. The drug specifically targets the stem-like population. For relevant results, always use serum-free, growth factor-supplemented conditions to enrich for GSCs, either as spheroids or in low-adherence cultures.
Q2: We are observing high background in our phalloidin staining, making it difficult to distinguish fine tumor microtubes. A: High background often stems from insufficient washing or non-specific antibody binding.
Q3: Can this compound overcome temozolomide (TMZ) resistance? A: Yes, preclinical evidence strongly supports this. This compound retains its efficacy in slowing tumor growth and reducing Olig2+ GSCs in gliomas derived from cells with acquired resistance to TMZ [1]. Its mechanism of action—targeting lysosomes and autophagy—is distinct from TMZ's DNA-damaging effect, allowing it to bypass classic resistance pathways.
Q4: What is a well-tolerated in vivo dosing regimen for this compound in mouse models? A: Based on prior studies, a well-tolerated regimen involves intraperitoneal (IP) injection. This compound is typically solubilized in 10% DMSO and 40% 2-Hydroxypropyl-β-cyclodextrin in PBS [1]. A total dose of 10 mg/kg per day has been shown to be effective in slowing glioma growth in mice with no significant signs of toxicity, and this dose achieves serum concentrations (8-12 µM) that are effective in vitro [1].
The table below summarizes the key APE1 inhibitors mentioned in scientific literature. Please note that quantitative data for Lucanthone is missing from the available sources.
| Inhibitor Name | Reported Potency (IC₅₀ or similar) | Mechanism / Notes | Citation |
|---|---|---|---|
| Arylstibonic Acids | 4 nM to 300 nM | Discovered via HTS; act as DNA phosphate mimics. | [1] [2] |
| CRT0044876 (7-nitroindole-2-carboxylic acid) | Information missing | Known inhibitor; under examination in clinical trials. | [3] |
| Methoxyamine (TRC102) | Information missing | Blocks APE1 access to lesion sites, not a direct enzyme inhibitor. | [3] [2] |
| This compound (Miracil D) | Information missing | Known to inhibit APE1; also inhibits topoisomerase II and autophagy. | [3] [4] [5] |
To provide context for the data on other inhibitors, here are methodologies from studies that successfully identified potent APE1 inhibitors.
Apurinic/apyrimidinic endonuclease 1 (APE1) is a crucial enzyme in the Base Excision Repair (BER) pathway, processing over 10,000 toxic abasic sites generated in a cell's DNA daily [1] [6]. Its overexpression in tumors is linked to poor response to radiation and chemotherapy [1] [7]. The following diagram illustrates the key pathways APE1 is involved in and the points of action for different inhibitor types.
This compound's action is complex and not limited to a single pathway, which may contribute to its effectiveness, especially in resistant cancers.
Key experiments have quantified this compound's effects and its potential as a sensitizing agent.
This foundational protocol demonstrates direct enzyme inhibition [1].
This method evaluates the cellular consequences of topoisomerase inhibition [2].
| Drug | Cytotoxicity (IC₅₀ in HT-29 cells) | DNA Damage (C₁₀₀₀ in cells, μM) | Notes |
|---|---|---|---|
| SN-38 (Active metabolite of Irinotecan) | 8.8 nM [2] | 0.037 μM [2] | Most potent camptothecin in the study [2] |
| Camptothecin (CPT) | 10 nM [2] | 0.051 μM [2] | Parent compound of its class [2] |
| This compound / Hycanthone | Not fully quantified in this set; considered a practical sensitizer [3] | Not fully quantified in this set; shown to increase DNA breaks post-radiation [1] | Acts as a radiation sensitizer; multimodal mechanism [3] [1] |
| Topotecan (TPT) | 33 nM [2] | 0.28 μM [2] | Less potent than CPT or SN-38 in this system [2] |
| CPT-11 (Irinotecan) | >100 nM (nearly inactive) [2] | >1 μM [2] | A prodrug requiring conversion to SN-38 [2] |
This clinical study tested the translational potential of this compound [4].
For researchers, this compound presents a unique profile based on current evidence:
| Feature | This compound | DC661 |
|---|---|---|
| Drug Type & Status | Repurposed drug; preclinical research stage for cancer [1] [2]. | Designed PPT1 inhibitor; preclinical research stage [3]. |
| Primary Investigated Cancers | Glioblastoma (GBM) [1] [4] [2]. | Hepatocellular Carcinoma (HCC), Melanoma [3] [5]. |
| Proposed Primary Mechanism | Lysosomal inhibition and autophagy blockade; potential PPT1 inhibition [1] [2]. | Potent and selective PPT1 inhibition, leading to lysosomal deacidification and autophagy blockade [3]. |
| Key Experimental Findings | - Slows growth of temozolomide (TMZ)-resistant gliomas [1].
For researchers designing experimental protocols, here is a synthesis of key methodological and mechanistic insights from the literature.
Mechanism of Action: Both compounds converge on disrupting lysosomal function, a key hub for cellular metabolism and survival signaling. The following diagram illustrates the shared pathway of PPT1 inhibition and the subsequent disruption of autophagy, a key mechanism of action for both compounds.
Diagram: Shared Pathway of PPT1 Inhibition. Both this compound and DC661 target lysosomal function, leading to blocked autophagy and multiple anti-tumor effects.
Key Experimental Models & Readouts: The choice of model and assay is critical for evaluating these compounds.
Combination Therapy Potential: Both inhibitors show strong potential in combination regimens, albeit via different partners, as illustrated below.
Diagram: Distinct Combination Strategies. This compound is primarily combined with standard glioma therapies, while DC661 is tested with targeted- and immuno-therapies.
When interpreting these findings and planning research, please consider the following:
The following table summarizes the cytotoxic effects of lucanthone observed across various human cancer cell lines, including the experimental conditions and key findings.
| Cell Line | Cancer Type | Treatment Conditions | Key Findings on Cytotoxicity & Mechanism | Citation |
|---|---|---|---|---|
| MDA-MB-231, HCC1954, BT-474, SKBR-3 | Breast Cancer | 72 hours; viability assessed by MTT and ATP assays | Inhibited autophagy, induced lysosomal membrane permeabilization (LMP), and cathepsin D-mediated apoptosis; more potent than chloroquine. | [1] |
| Caki, ACHN | Renal Carcinoma | Combined with TRAIL; apoptosis assessed by sub-G1 population & PARP cleavage | Synergistically enhanced TRAIL-induced apoptosis; downregulated Mcl-1 and DUB3, upregulated DR5. | [2] |
| PC3 | Prostate Carcinoma | Combined with TRAIL | Synergistically enhanced TRAIL-induced apoptosis. | [2] |
| A549 | Lung Carcinoma | Combined with TRAIL | Synergistically enhanced TRAIL-induced apoptosis. | [2] |
| GL261, KR158 (Mouse); GBM43 (Human) | Glioma / Glioblastoma | 3-5 days; viability assessed by MTT and crystal violet assays | Inhibited autophagic flux, targeted lysosomes, reduced cell proliferation, and enhanced Temozolomide (TMZ) efficacy. | [3] [4] |
| HCT116 p53+/+ and p53-/- | Colon Carcinoma | 48-72 hours | Induced cell death and cathepsin D expression independently of p53 status. | [1] |
Researchers typically use the following methods to evaluate this compound's cytotoxic effects.
Cell Viability Assays
Apoptosis Analysis
Autophagy Inhibition Analysis
This compound induces cancer cell death through several interconnected mechanisms, which are illustrated in the diagram below.
The diagram above shows how this compound's mechanisms converge to promote cancer cell death. Key pathways include:
The following table provides a high-level comparison of these two autophagy inhibitors based on the available research.
| Feature | This compound | Chloroquine (CQ) / Hydroxychloroquine (HCQ) |
|---|
| Primary Molecular Target(s) | • Palmitoyl Protein Thioesterase 1 (PPT1) [1] [2] • Lysosomal membrane (induces LMP) [3] • AP Endonuclease 1 (APE1) [4] [3] | Lysosome (raises pH, inhibits fusion & degradation) [5] | | Mechanism of Autophagy Inhibition | Induces Lysosomal Membrane Permeabilization (LMP), disrupting autophagic flux and leading to cathepsin D-mediated apoptosis [3] [6]. | A weak base that increases lysosomal pH, preventing autophagosome-lysosome fusion and inhibiting degradation [5]. | | Key Secondary Effects | • Downregulates DUB3, leading to Mcl-1 degradation [4] • Downregulates miR-216a-5p, leading to DR5 upregulation [4] • Reduces glioma stem-like cells (GSCs) [1] [6] | • Causes disorganization of the Golgi and endo-lysomal systems [5] • Can induce lipid accumulation in some cancer cells [7] | | Efficacy in Cancer Models | Potent activity in breast cancer, renal carcinoma, and temozolomide-resistant glioblastoma models; can cross the blood-brain barrier [3] [1] [6]. | Widely used in triple-negative breast cancer, colorectal cancer, and liver cancer models to sensitize cells to chemo-/radiotherapy [8] [7] [9]. | | Reported Clinical Use & Tolerability | Historically used as an anti-schistosomal drug; early studies in cancer noted regression of breast cancer metastases with a tolerated dose of 10 mg/kg/day and no signs of ocular toxicity [1] [2]. | FDA-approved for malaria and autoimmune diseases; used in cancer clinical trials but carries a known risk of irreversible retinopathy [3]. |
For a deeper dive, here is a summary of key experimental findings and the methodologies used to obtain them.
Experimental Workflow for Glioma Stem-like Cells (GSCs) [1] [6]
Key Quantitative Findings [4]
Experimental Workflow for Autophagy Flux [5]
Key Quantitative Findings [8] [9]
The diagrams below illustrate the distinct pathways through which this compound and Chloroquine inhibit autophagy.
Based on the compiled data, here are some critical considerations for your research and development strategy:
The following table summarizes the key experimental findings on lucanthone's efficacy and its primary mechanisms of action.
| Aspect | Key Findings | Experimental Models Used |
|---|---|---|
| In Vivo Tumor Growth Reduction | Significant reduction in tumor volume; drastically decreased tumor volume and prolonged survival when combined with PAI-1 inhibitor [1]. | Murine GL261 glioma models (intracranial injection) [1]. |
| Effects on Glioma Stem-like Cells (GSCs) | Reduces Olig2+ GSC numbers; perturbs stemness and slows growth of temozolomide (TMZ)-resistant gliomas [2] [3]. | Patient-derived glioma cell lines (GBM43, GBM9); murine TMZ-resistant GL261 GSCs [2] [3]. |
| Primary Mechanism of Action | Inhibits autophagic flux by targeting lysosomes; induces lysosomal membrane permeabilization (LMP) [4] [5]. | Glioma cell lines (GL261, KR158); confocal microscopy (acridine orange, LC3 staining) [4]. |
| Synergistic Effects | Synergizes with TRAIL to induce apoptosis in various carcinoma cells; enhances efficacy of temozolomide (TMZ) at sub-cytotoxic concentrations [4] [5]. | Human renal (Caki, ACHN), prostate (PC3), and lung (A549) carcinoma cells; murine glioma cells [4] [5]. |
This table provides a structured comparison of this compound with other agents that target similar pathways.
| Agent | Primary Target / Class | Key Anti-Tumor Mechanisms | Experimental Evidence in Cancer Models |
|---|---|---|---|
| This compound | Lysosomes / Autophagy inhibitor | Lysosomal membrane permeabilization; inhibits autophagic flux; reduces GSC population; synergizes with TRAIL and TMZ [1] [2] [4]. | Reduces tumor growth in TMZ-resistant glioblastoma; enhances TRAIL-induced apoptosis in renal, prostate, and lung carcinomas [1] [2] [3]. |
| Chloroquine (CQ)/Hydroxychloroquine (HCQ) | Lysosomes / Autophagy inhibitor (Late-stage) | Raises lysosomal pH, inhibiting autophagosome degradation; can repolarize macrophages to an anti-tumor phenotype [4]. | Preclinical studies across various cancers; limited efficacy in clinical trials for glioblastoma and other solid tumors. |
| PI3K/mTOR Inhibitors | Class I PI3K and/or mTOR kinase / Signaling pathway inhibitors | Blocks PI3K/AKT/mTOR pathway, a key regulator of cell survival, proliferation, and metabolism; can overcome resistance to other therapies [6] [7] [8]. | Several inhibitors (e.g., Copanlisib, Idelalisib) FDA-approved for hematologic malignancies; active clinical investigation in solid tumors [6] [7]. |
To validate this compound's effects, researchers typically employ a suite of standard assays:
The diagram below illustrates its dual role in autophagy inhibition and apoptosis sensitization.